Enduracidin B
描述
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属性
IUPAC Name |
4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZGNBNNEDCXBK-KWKAUDIHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)/C=C/C=C/CCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H138Cl2N26O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Enduracidin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of Enduracidin B, a potent lipodepsipeptide antibiotic. The information is curated for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols and quantitative data.
Discovery of Enduracidin
Enduracidin was first discovered in the 1960s from the fermentation broth of Streptomyces fungicidicus B-5477, a soil bacterium isolated in Nishinomiya, Japan.[1] This novel antibiotic demonstrated significant activity against Gram-positive bacteria, including clinically important pathogens. Initial studies revealed that enduracidin is a complex of related compounds, with the major components being Enduracidin A and this compound. These two forms differ by a single carbon atom in their fatty acid side chain.[1]
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces fungicidicus. Over the years, strain improvement and optimization of fermentation parameters have led to significant increases in yield.
Fermentation Protocol
A typical fermentation process for high-yield production of Enduracidin is as follows:
-
Inoculum Preparation: A spore suspension of Streptomyces fungicidicus is used to inoculate a seed culture medium. The seed culture is incubated for 48 hours at 28°C with shaking.[2]
-
Production Medium: The seed culture is then transferred to a larger production fermenter containing a specialized medium.
-
Fermentation Conditions: The fermentation is carried out for 192-240 hours at a controlled temperature of 25-30°C.[3] Continuous aeration and agitation are maintained to ensure optimal growth and antibiotic production.
Fermentation Media Composition
The composition of the fermentation medium is critical for achieving high yields of Enduracidin. A representative medium formulation is presented in Table 1.
| Component | Concentration (g/L) | Reference |
| W-Gum | 7.0 - 13.0 | [3] |
| Glucose | 9.1 - 16.9 | [3] |
| Dipotassium hydrogen phosphate | 0.14 - 0.26 | [3] |
| Magnesium sulfate (B86663) heptahydrate | 0.7 - 1.3 | [3] |
| Sodium chloride | 10.5 - 19.5 | [3] |
| Calcium carbonate | 1.54 - 2.86 | [3] |
| pH | 7.2 | [3] |
Production Yields
Optimization of the fermentation process has resulted in substantial yields of Enduracidin A and B.
| Enduracidin Component | Highest Achieved Yield (mg/mL) | Reference |
| Enduracidin A | 63.7 | |
| This compound | 82.13 |
Isolation and Purification
Following fermentation, this compound is isolated and purified from the fermentation broth and mycelium. The process involves extraction and chromatographic separation.
Experimental Protocol for Isolation and Purification
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with methanol.[2] The supernatant can also be extracted with an organic solvent like ethyl acetate.
-
Concentration: The crude extract is concentrated under vacuum to yield a solid residue.
-
Chromatographic Purification: The residue is subjected to multiple rounds of chromatography to separate Enduracidin A and B and remove impurities. A common method involves:
-
Initial Separation: Column chromatography on silica (B1680970) gel or alumina.
-
Fine Purification: High-performance liquid chromatography (HPLC) using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid is effective for separating Enduracidins A and B.[2]
-
References
- 1. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 2. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 3. CN103374537B - Method for preparing enduracidin and strain produced thereby - Google Patents [patents.google.com]
Unraveling the Intricate Architectures of Enduracidin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enduracidin A and B, potent lipodepsipeptide antibiotics, have long been recognized for their significant activity against Gram-positive bacteria. First isolated from Streptomyces fungicidicus, their complex cyclic structures, which include the rare amino acid enduracididine, have presented a formidable challenge in structural elucidation. This technical guide provides an in-depth exploration of the chemical detective work that has led to the definitive structures of these important molecules, detailing the experimental methodologies and presenting key analytical data.
Isolation and Purification of Enduracidin A and B
The journey to structural elucidation begins with the isolation of pure compounds. Enduracidins A and B are typically extracted from the fermentation broth of Streptomyces fungicidicus. A generalized workflow for this process is outlined below.
Caption: Generalized workflow for the isolation and purification of Enduracidin A and B.
Experimental Protocol: Isolation and Purification
-
Fermentation: Streptomyces fungicidicus is cultured in a suitable nutrient-rich medium under optimal conditions to promote the production of enduracidins.
-
Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. Both are extracted with a suitable organic solvent, such as n-butanol, to solubilize the enduracidins.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography on silica gel or Sephadex to separate the enduracidin complex from other metabolites.
-
Separation of A and B: The enduracidin complex is further purified and separated into its A and B components using high-performance liquid chromatography (HPLC), often on a reverse-phase column.[1]
-
Crystallization: The purified fractions of Enduracidin A and B are concentrated and crystallized to obtain pure compounds for structural analysis.
Elucidation of the Primary Structure: A Multifaceted Approach
The determination of the primary structure of Enduracidin A and B involved a combination of classical chemical degradation techniques and modern spectroscopic methods.
Amino Acid Analysis
The first step in deciphering the peptide nature of the enduracidins was to identify their constituent amino acids. This was achieved through acid hydrolysis followed by amino acid analysis.
Caption: Workflow for the amino acid analysis of Enduracidin.
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Hydrolysis: A known amount of purified enduracidin is hydrolyzed in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Removal of Acid: After hydrolysis, the HCl is removed by evaporation under vacuum.
-
Derivatization: The resulting amino acid mixture is derivatized to make the amino acids detectable by UV or fluorescence.
-
Chromatographic Separation: The derivatized amino acids are separated using an amino acid analyzer or by HPLC.
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of known standards.
The amino acid composition of both Enduracidin A and B was found to be identical, indicating that the difference between the two molecules lies elsewhere, likely in the fatty acid side chain.[1]
Spectroscopic Analysis for Connectivity and Sequencing
While amino acid analysis provides the building blocks, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for determining their sequence and overall connectivity. The primary structure of enduracidin was determined by a combination of chemical and NMR spectroscopic methods.[2][3]
Mass spectrometry provides vital information about the molecular weight and the sequence of amino acids in a peptide. Electrospray ionization (ESI) is a soft ionization technique commonly used for large biomolecules like enduracidin.
Table 1: Mass Spectrometry Data for Enduracidin A and B
| Compound | Ion | Observed m/z |
| Enduracidin A | [M+3H]³⁺ | 785.3 |
| Enduracidin B | [M+3H]³⁺ | 790.0 |
Data sourced from studies on the engineered biosynthesis of enduracidin derivatives.
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and deduce the amino acid sequence. By analyzing the fragmentation pattern, the sequence of the peptide backbone can be pieced together.
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. A suite of 1D and 2D NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.
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¹H NMR: Provides information about the chemical environment of each proton.
-
¹³C NMR: Provides information about the carbon skeleton.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
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TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure.
The combination of these NMR techniques, along with the data from mass spectrometry and amino acid analysis, allowed for the complete determination of the primary structure of Enduracidin A and B, including the identification and placement of the unusual amino acid, enduracididine.
The Distinguishing Feature: The Acyl Chain
The key difference between Enduracidin A and B lies in the length of their N-terminal fatty acid side chains. This was determined through detailed analysis of the mass spectra and NMR data, which showed a difference of a CH₂ group between the two molecules.
Conclusion
The chemical structure elucidation of Enduracidin A and B stands as a testament to the power of a combined analytical approach. Through meticulous isolation and purification, classical chemical degradation, and the application of advanced spectroscopic techniques, the intricate cyclic peptide structures of these potent antibiotics were successfully unraveled. This detailed structural knowledge is fundamental for understanding their mechanism of action and for guiding future efforts in the development of new and improved antibacterial agents.
References
physical and chemical properties of Enduracidin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin B is a potent lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important resistant strains. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity and comparative purposes. Methodologies for key experiments are described in detail, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a complex cyclic depsipeptide with a fatty acid side chain. Its intricate structure contributes to its potent biological activity and influences its physicochemical characteristics.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | 238-241 °C (hydrochloride salt) | [2] |
| Solubility | Soluble in 0.1% formic acid, DMF. Slightly soluble in methanol (B129727) and water (0.1-1 mg/ml). Fairly soluble in Ethanol, Butanol. | [1][2][3] |
Chemical Properties
The chemical identity of this compound is defined by its molecular formula, weight, and unique structural features.
| Property | Value | Reference |
| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ | [3] |
| Molecular Weight | 2369.36 g/mol | [3] |
| CAS Number | 34304-21-7 | [3] |
Spectral Data
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize this compound. The observed triply charged [M+3H]³⁺ parent ion is at an m/z of approximately 790.0-790.2.[6] Doubly charged [M+2H]²⁺ molecular ions have also been observed.[6]
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the primary structure and 3D solution conformation of enduracidin.[4] These studies revealed a cyclic peptide core composed of 17 amino acids.[4]
Infrared (IR) Spectroscopy: IR spectroscopy has been used in the initial characterization of enduracidin, though specific peak assignments are not detailed in the available literature.[7]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6] This targeted action makes it a potent weapon against Gram-positive bacteria.
The primary mechanism involves the binding of this compound to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[6] This binding sequesters Lipid II and prevents its utilization by transglycosylases, the enzymes responsible for polymerizing the glycan chains of peptidoglycan.[8] The preferential binding to Lipid II over Lipid I indicates that the primary cellular target is the transglycosylation step.[8]
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction of this compound from Streptomyces fungicidicus Fermentation
This protocol outlines the steps for extracting this compound from a fermentation culture of S. fungicidicus.
Materials:
-
Fermentation broth of S. fungicidicus
-
Methanol
-
1N HCl
-
Centrifuge
-
Ultrasonic bath
-
0.45 µm microporous membrane filter
Procedure:
-
Harvest the fresh mycelia from the fermentation broth by centrifugation.
-
Wash the mycelia with deionized water.
-
Resuspend the wet mycelia in a 5-fold volume of 70% aqueous methanol (v/w).
-
Adjust the pH of the suspension to 3.5 with 1N HCl.[8]
-
Subject the suspension to ultrasonication for 20 minutes.[6]
-
Shake the suspension at 200 rpm at room temperature overnight.[8]
-
Centrifuge the suspension at 4000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm microporous membrane to obtain the crude extract for further analysis.[6]
Caption: Workflow for the Extraction of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification and purity assessment of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is commonly employed.
-
Detection Wavelength: 267 nm.[9]
-
Quantification: Peak areas are compared with a standard curve of known this compound concentrations.[9]
Sample Preparation:
-
The crude extract obtained from the extraction protocol is directly used.
-
If necessary, dilute the extract with the initial mobile phase to fall within the linear range of the standard curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of this compound.
Materials:
-
This compound stock solution of known concentration.
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Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for Staphylococcus aureus).
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
-
Incubator.
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.
Conclusion
This compound remains a compound of significant interest due to its potent activity against Gram-positive bacteria and its unique mechanism of action targeting Lipid II-mediated peptidoglycan synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the discovery, development, and analysis of novel antimicrobial agents. Further research to fully elucidate its spectral characteristics and to optimize its therapeutic potential is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. A Triplet Label Extends Two‐Dimensional Infrared Spectroscopy from Pico‐ to Microseconds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103374537B - Method for preparing enduracidin and strain produced thereby - Google Patents [patents.google.com]
- 7. Enduracidin, a new antibiotic. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enduracidin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin B, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting lipid II to inhibit cell wall biosynthesis, makes it a compelling candidate for further drug development.[1] This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster, detailing the genetic architecture, the functions of key enzymes, and methodologies for its genetic manipulation. Quantitative data on enduracidin production in engineered strains are presented, alongside detailed experimental protocols and visual workflows to facilitate further research and development in this area.
The this compound Biosynthetic Gene Cluster: Genetic Organization and Function
The biosynthesis of this compound is orchestrated by a large 84 kb gene cluster within a 116 kb genetic locus in Streptomyces fungicidicus.[1][2] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the synthesis of the peptide backbone, the incorporation of non-proteinogenic amino acids, and the attachment of the lipid side chain.[1][2]
Core Biosynthetic Genes
The core of the this compound biosynthetic machinery is a set of four non-ribosomal peptide synthetases (NRPSs), designated EndA, EndB, EndC, and EndD.[1][3] These multi-modular enzymes are responsible for the assembly of the 17-amino acid peptide backbone.[1] The organization of these NRPS modules largely follows the colinearity principle, where the sequence of modules corresponds to the sequence of amino acids in the final peptide product.[1]
A notable feature of the enduracidin NRPS is the absence of dedicated epimerization (E) domains for the incorporation of D-amino acids. Instead, it is proposed that specific condensation (C) domains possess dual functionality, catalyzing both peptide bond formation and epimerization.[1]
Table of Open Reading Frames (ORFs) and Their Proposed Functions
The following table summarizes the ORFs within the this compound biosynthetic gene cluster and their putative functions, based on sequence homology and experimental evidence.
| ORF | Proposed Function |
| orf22 | ABC transporter, ATP-binding protein |
| orf23 | ABC transporter, permease protein |
| orf24 | LAL family transcriptional regulator |
| orf25 | 4'-phosphopantetheinyl transferase |
| orf26 | Aspartate aminotransferase |
| orf27 | Chorismate mutase |
| orf28 | Prephenate dehydrogenase |
| orf29 | Arogenate dehydrogenase |
| orf30 | Acyl-CoA synthetase |
| orf31 | Acyl-carrier protein |
| orf32 | Beta-ketoacyl-ACP synthase III |
| orf33 | 3-oxoacyl-ACP synthase |
| orf34 | Enoyl-CoA hydratase/isomerase |
| orf35 | Acyl-CoA dehydrogenase |
| endA (orf36) | Non-ribosomal peptide synthetase (2 modules) |
| endB (orf37) | Non-ribosomal peptide synthetase (7 modules) |
| endC (orf38) | Non-ribosomal peptide synthetase (8 modules) |
| orf39 | Ornithine N-oxygenase |
| endD (orf40) | Non-ribosomal peptide synthetase (1 module) |
| orf41 | Arginine hydroxylase |
| orf42 | Aldehyde dehydrogenase |
| orf43 | Transaminase |
| orf44 | FAD-dependent dehydrogenase |
| orf45 | FAD-dependent dehydrogenase |
| orf46 | Thioesterase |
Quantitative Analysis of this compound Production
Genetic manipulation of the this compound biosynthetic gene cluster and its regulatory elements has been shown to significantly impact production yields. The following table summarizes reported quantitative data from various studies on mutant strains of S. fungicidicus.
| Strain/Modification | Fold Increase in Production (compared to wild-type or parent strain) | Reported Titer | Reference |
| Mutant 3 (M-3) | Significantly higher | Not specified | [4] |
| Industrial Mutant | ~10-fold | Not specified | [4] |
| Mutant strains with improved endC expression | 2.09 to 2.31-fold | 8849.06 to 9780.54 U/mL | [2] |
| Manipulation of regulatory genes orf24 and orf18 | 1.2 to 4.6-fold | Not specified | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis and manipulation of the this compound biosynthetic gene cluster.
General Genetic Manipulation in Streptomyces fungicidicus
Genetic manipulation in Streptomyces species can be challenging. Intergeneric conjugation from E. coli is a commonly used method for introducing plasmids into S. fungicidicus.
Protocol for Intergeneric Conjugation:
-
Donor Strain Preparation: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid in LB medium supplemented with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Recipient Strain Preparation: Collect spores of S. fungicidicus and subject them to heat shock at 50°C for 10 minutes to promote germination.
-
Conjugation: Mix the washed E. coli donor cells with the germinated S. fungicidicus spores on a suitable agar (B569324) medium (e.g., MS agar) and incubate for 16-20 hours.
-
Selection: Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants.
Gene Disruption via Homologous Recombination
Targeted gene disruption is a fundamental technique to elucidate gene function. This protocol outlines a general workflow for gene knockout in S. fungicidicus using a homologous recombination-based method.
Protocol for Gene Disruption:
-
Construct Design: Design a disruption cassette containing an antibiotic resistance gene flanked by homologous regions (typically ~1-2 kb) upstream and downstream of the target gene.
-
Plasmid Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in S. fungicidicus.
-
Transformation: Introduce the constructed plasmid into S. fungicidicus via intergeneric conjugation.
-
Selection for Single Crossover: Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event using the antibiotic resistance marker on the plasmid.
-
Selection for Double Crossover: Culture the single crossover mutants under non-selective conditions to facilitate a second crossover event, resulting in the excision of the plasmid and the replacement of the target gene with the disruption cassette.
-
Verification: Screen for the desired double crossover mutants by replica plating to identify colonies that have lost the plasmid-associated antibiotic resistance. Confirm the gene disruption by PCR and Southern blot analysis.
CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 technology offers a more efficient and precise method for genome editing in Streptomyces.
Protocol for CRISPR/Cas9-Mediated Gene Deletion:
-
gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.
-
Plasmid Construction: Construct an all-in-one CRISPR/Cas9 plasmid containing the Cas9 nuclease, the specific gRNA, and a template for homology-directed repair (if required for precise editing). Plasmids such as pCRISPomyces-2 are commonly used.[6][7]
-
Transformation: Introduce the CRISPR/Cas9 plasmid into S. fungicidicus via intergeneric conjugation.
-
Selection and Verification: Select for exconjugants and verify the desired genomic modification by PCR and sequencing.
-
Plasmid Curing: Culture the edited strain under non-selective conditions to promote the loss of the CRISPR/Cas9 plasmid.
Visualizing Biosynthetic and Experimental Pathways
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Gene Knockout via Homologous Recombination
This diagram outlines the key steps involved in deleting a target gene in S. fungicidicus using homologous recombination.
Caption: Workflow for gene knockout in S. fungicidicus.
Experimental Workflow: CRISPR/Cas9-Mediated Gene Editing
The following diagram illustrates a typical workflow for CRISPR/Cas9-mediated gene editing in S. fungicidicus.
References
- 1. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 6. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
Enduracidin B: A Technical Guide to a Potent Lipopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin B is a potent lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and quantitative data. The information presented herein is intended to support further research and development of this promising antimicrobial agent.
Chemical and Physical Properties
This compound is a complex cyclic depsipeptide with a lipid tail. Its fundamental chemical and physical properties are crucial for its handling, formulation, and analysis.
| Property | Value | Citation |
| CAS Number | 34304-21-7 | [1][2][3][4] |
| Molecular Formula | C108H140Cl2N26O31 | [1][2] |
| Molecular Weight | 2369.36 g/mol | [4] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5][6] The primary target of this compound is the transglycosylation step in the peptidoglycan synthesis pathway.[2][7] It achieves this by binding to the lipid intermediate, Lipid II, which is the substrate for transglycosylase enzymes.[2][7] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, ultimately leading to the cessation of cell wall synthesis and bacterial cell death.[2][7]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Extraction and Purification of this compound from Fermentation Broth
A common method for the isolation and purification of this compound involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Harvesting Mycelia: Centrifuge the fermentation broth of S. fungicidicus to pellet the mycelia.
-
Solvent Extraction: Resuspend the mycelia in an appropriate volume of 70% aqueous methanol, with the pH adjusted to 3.5 with hydrochloric acid.
-
Overnight Shaking: Shake the suspension at room temperature overnight to facilitate the extraction of this compound into the solvent.
-
Clarification: Centrifuge the suspension to remove the mycelial debris.
-
Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis:
-
Column: C18 column (e.g., Gemini 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A stepwise linear gradient, for example, starting with 10% B, increasing to 40% B over 10 minutes, and then to 95% B over 8 minutes.
-
Flow Rate: 1 mL/minute.
-
Detection: UV detection at a wavelength of 267 nm.
-
-
Quantification: Calculate the yield of this compound by comparing the peak area to a standard curve.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Quantitative Data
The antimicrobial activity of enramycin, a mixture containing this compound, has been evaluated against various Gram-positive bacteria.
| Organism | MIC Range (µg/mL) for Enramycin | Citation |
| Clostridium perfringens | 0.05 - 1.6 | |
| Staphylococcus aureus | 0.013 - 0.413 |
Note: The data above is for enramycin, a mixture of enduracidins A and B. The activity of purified this compound is expected to be in a similar range.
Conclusion
This compound is a promising antibiotic with a well-defined mechanism of action targeting a crucial step in bacterial cell wall synthesis. Its potent activity against Gram-positive pathogens warrants further investigation for potential therapeutic applications. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel antimicrobial agents.
References
- 1. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enduracidin, a new antibiotic. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Enduracidin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin, a potent lipopeptide antibiotic, has a long history of effective use against Gram-positive bacteria. First discovered in the late 1960s, its unique mechanism of action, targeting Lipid II to inhibit bacterial cell wall synthesis, has made it a subject of ongoing interest, particularly in the face of rising antibiotic resistance. This technical guide provides a comprehensive overview of the historical development of Enduracidin, from its initial discovery and characterization to the elucidation of its biosynthetic pathway and mechanism of action. This document consolidates key quantitative data, details experimental protocols, and presents visual diagrams of critical pathways to serve as a valuable resource for researchers and professionals in the field of antibiotic drug development.
Discovery and Initial Characterization
Enduracidin was first isolated in Japan from the fermentation broth of Streptomyces fungicidicus B-5477, a soil bacterium collected in Nishinomiya, Japan.[1][2] The initial discovery was reported in 1968 by a team of Japanese scientists.[3] The antibiotic was found to be a complex of two major components, Enduracidin A and Enduracidin B, which differ by a single methylene (B1212753) group in their fatty acid side chain.[1]
Early studies revealed that Enduracidin possesses strong bactericidal activity exclusively against Gram-positive bacteria, with no observed cross-resistance to other existing antibiotics at the time.[3] Its activity was found to be more potent in a basic medium.[3]
Physicochemical Properties
Enduracidin is a cyclic depsipeptide with a molecular weight of approximately 2357 g/mol for Enduracidin A. Its structure is characterized by a 17-amino acid peptide core, which includes several non-proteinogenic amino acids, and a lipid tail. Due to its lipophilic nature, Enduracidin exhibits poor aqueous solubility, a factor that has limited its systemic clinical applications in humans.[4]
In Vitro Antibacterial Activity
Enduracidin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Clostridium difficile. Notably, it retains its efficacy against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Table 1: Minimum Inhibitory Concentration (MIC) of Enduracidin against Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.5 | 1 |
| Enterococcus faecalis | 0.5 | 1 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Clostridium difficile | 0.5 | 1 |
Note: The MIC50 and MIC90 values are compiled from various sources and represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Fermentation and Production of Enduracidin
The production of Enduracidin is typically achieved through submerged fermentation of Streptomyces fungicidicus.
Protocol 1: Fermentation of Streptomyces fungicidicus for Enduracidin Production
-
Inoculum Preparation: A well-sporulated culture of Streptomyces fungicidicus is used to inoculate a seed culture medium. The seed culture is incubated for 48-72 hours at 28-30°C with agitation.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium rich in carbon and nitrogen sources.
-
Fermentation Conditions: The fermentation is carried out at 28-30°C for 5-7 days with controlled aeration and agitation.
-
Monitoring: The production of Enduracidin is monitored throughout the fermentation process using techniques such as high-performance liquid chromatography (HPLC).
Extraction and Purification of Enduracidin
Protocol 2: Extraction and Purification of Enduracidin from Fermentation Broth
-
Mycelial Separation: The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant, as Enduracidin is primarily located in the mycelia.
-
Solvent Extraction: The mycelial cake is extracted with an organic solvent, such as methanol (B129727) or acetone, to solubilize the Enduracidin.
-
Concentration: The solvent extract is then concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and reversed-phase HPLC, to obtain pure Enduracidin A and B.
Antimicrobial Susceptibility Testing
The in vitro activity of Enduracidin is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Preparation of Enduracidin Stock Solution: A stock solution of Enduracidin is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Serial two-fold dilutions of the Enduracidin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Enduracidin that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Enduracidin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. Its primary target is Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. Enduracidin binds to the pyrophosphate region of Lipid II, sequestering it and preventing its utilization by peptidoglycan glycosyltransferases (PGTs). This blockage of the transglycosylation step halts the elongation of the peptidoglycan chain, leading to the accumulation of Lipid II and ultimately causing cell lysis due to compromised cell wall integrity.
References
Methodological & Application
Application Notes and Protocols for Enduracidin B Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracidin B, a potent lipodepsipeptide antibiotic, demonstrates significant activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for maintaining the bacterial cell wall integrity.[2][3] Specifically, Enduracidin binds to Lipid II, a precursor molecule in the cell wall synthesis pathway, thereby preventing the transglycosylation step and leading to cell lysis.[3][4] This unique mode of action makes it an important compound for research and development in the face of rising antimicrobial resistance.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
References
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. goldbio.com [goldbio.com]
- 3. famic.go.jp [famic.go.jp]
- 4. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 5. revive.gardp.org [revive.gardp.org]
Application Notes and Protocols for Enduracidin B in Gram-positive Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracidin B, a potent cyclic lipopeptide antibiotic, demonstrates significant activity against a range of Gram-positive bacteria, including drug-resistant strains.[1] Its unique mechanism of action, targeting the bacterial cell wall synthesis pathway, makes it a valuable tool for research and a potential candidate for drug development. These application notes provide detailed protocols for utilizing this compound in Gram-positive bacterial culture, including methodologies for determining its efficacy and assessing its potential cytotoxicity.
Mechanism of Action
This compound inhibits the transglycosylation step of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall. It achieves this by binding to the lipid intermediate, Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain. This mode of action is distinct from many other classes of antibiotics, highlighting its potential for combating infections caused by bacteria resistant to conventional therapies.
Data Presentation
Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of Enduracidin (Enramycin) against Gram-positive bacteria. It is important to note that specific MIC values for this compound against a wide range of Gram-positive species are not extensively available in recent literature. The data presented below is primarily from a study evaluating a large number of Staphylococcus aureus strains.
| Bacterial Species | Strain(s) | Number of Strains | MIC Range (µg/mL) | Predominant MIC (µg/mL) | Reference |
| Staphylococcus aureus | Various clinical isolates | 100 | Not specified | 0.1 | [2] |
Note: Further studies are required to establish a comprehensive MIC profile of this compound against other significant Gram-positive pathogens such as Enterococcus faecalis and Streptococcus pneumoniae.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Gram-positive bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Sterile saline (0.9%)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Culture: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to an initial density of approximately 1 x 10^6 CFU/mL.
-
Exposure to this compound:
-
Set up a series of culture tubes, each containing the bacterial suspension.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the respective tubes.
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the in vitro cytotoxicity of this compound against a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a control group with medium only (no antibiotic).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound.
References
Application Note & Protocol: Quantification of Enduracidin B in Fermentation Broth using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enduracidin, a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria. It is a mixture of structurally similar compounds, primarily Enduracidin A and B, which differ by a single carbon in their fatty acid side chain.[1] Accurate quantification of these components in fermentation broth is crucial for process optimization, yield determination, and quality control in drug development. This application note provides a detailed protocol for the quantification of Enduracidin B in fermentation broth using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Experimental Protocols
1. Sample Preparation from Fermentation Broth
This protocol outlines the extraction of Enduracidin from the fermentation broth of Streptomyces fungicidicus for HPLC analysis.
Materials:
-
Fermentation broth of Streptomyces fungicidicus
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Cell Separation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.
-
Mycelial Extraction:
-
Wash the harvested mycelia with deionized water.
-
Resuspend the washed mycelia in 5 times its wet weight of 70% aqueous methanol, with the pH adjusted to 3.5 using 1 N HCl.[1]
-
Shake the suspension at 200 rpm overnight at room temperature.
-
Centrifuge the suspension at 4000 rpm for 20 minutes to pellet the cell debris. Collect the supernatant.
-
-
Supernatant Extraction:
-
For the supernatant from step 1, perform a liquid-liquid extraction with an equal volume of n-butanol.
-
Mix vigorously for 10 minutes and allow the phases to separate.
-
Collect the upper butanol phase.
-
-
Solvent Evaporation: Combine the methanolic extract from the mycelia and the butanolic extract from the supernatant. Evaporate the solvent using a rotary evaporator at 40°C until dryness.
-
Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis
This protocol describes the chromatographic conditions for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 267 nm[2] |
3. Standard Curve Preparation
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9992 | ≥ 0.999 |
| Precision (%RSD, n=6) | 1.8% | ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Biosynthesis Context)
While a detailed signaling pathway for this compound production is complex and involves numerous enzymatic steps, a simplified logical flow of its non-ribosomal peptide synthesis can be represented.
Caption: Simplified biosynthesis of Enduracidin.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of Enduracidin B against Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracidin B is a lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall biosynthesis through binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][2][3] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established murine models of S. aureus infection. The protocols for sepsis, skin and soft tissue infection (SSTI), and pneumonia are based on widely accepted methodologies for antimicrobial agent evaluation.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] Due to the limited publicly available data specifically on this compound in vivo studies, these protocols are presented as adaptable frameworks. Researchers are encouraged to optimize parameters such as dosing regimens and therapeutic windows based on preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound.[29][30][31][32]
Mechanism of Action of this compound
This compound targets the bacterial cell wall synthesis pathway, a well-validated target for antibiotics due to its essential nature for bacterial survival and absence in eukaryotes. The specific molecular target is Lipid II, a lipid-linked precursor of peptidoglycan. By binding to Lipid II, this compound sterically hinders the enzymes responsible for the polymerization of the glycan chains and the cross-linking of the peptide side chains, ultimately leading to the inhibition of peptidoglycan synthesis and bacterial cell death.
Quantitative Data Summary
The following tables summarize efficacy data for antibiotics against S. aureus in murine infection models. Due to the scarcity of published in vivo data for this compound, data for vancomycin, another cell wall synthesis inhibitor, is included for comparative purposes.
Table 1: Efficacy of Enduracidin (Enramycin) in a Murine S. aureus Systemic Infection Model
| Antibiotic | Mouse Strain | S. aureus Strain | Inoculum (CFU) | Route of Infection | Treatment Regimen | Efficacy Readout | Result | Reference |
| Enduracidin (Enramycin) | Not Specified | Not Specified | Not Specified | Intraperitoneal | Subcutaneous | ED₅₀ | 2.27 mg/kg | [33] |
Table 2: Efficacy of Vancomycin in Murine S. aureus Infection Models (for comparison)
| Model Type | Mouse Strain | S. aureus Strain | Inoculum (CFU) | Route of Infection | Treatment Regimen (Dose, Route, Frequency) | Efficacy Readout | Result | Reference |
| Sepsis/Peritonitis | BALB/c | MRSA | 1 x 10⁷ | Intraperitoneal | 110 mg/kg, Subcutaneous, BID | Survival | Increased survival over control | Generic Protocol |
| Skin Infection | BALB/c | USA300 (MRSA) | 1 x 10⁷ | Subcutaneous | 50 mg/kg, Intraperitoneal, BID | Log₁₀ CFU reduction in skin | ~2-3 log reduction vs. control | Generic Protocol |
| Pneumonia | BALB/c | USA300 (MRSA) | 1 x 10⁸ | Intranasal | 110 mg/kg, Subcutaneous, BID | Log₁₀ CFU reduction in lungs | ~3-4 log reduction vs. control | [34] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antimicrobial agent like this compound.
Protocol 1: Murine Sepsis (Peritonitis) Model
This model evaluates the efficacy of this compound in a systemic infection.[6]
Materials:
-
Staphylococcus aureus strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hog gastric mucin (optional, to enhance virulence)
-
Female BALB/c mice (6-8 weeks old)
-
This compound, vehicle control, and comparator antibiotic (e.g., vancomycin)
-
Syringes and needles (27-30 gauge)
-
Homogenizer
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Subculture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in PBS (or PBS with 4% hog gastric mucin) to the desired concentration (e.g., 2 x 10⁷ CFU/mL). Verify the concentration by serial dilution and plating on TSA.[6]
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Include control groups receiving vehicle only and a comparator antibiotic.
-
The dosing regimen (e.g., mg/kg, frequency) should be based on prior PK/PD studies.
-
-
Efficacy Assessment:
-
Survival: Monitor mice at least twice daily for 7 days and record survival.[6]
-
Bacterial Burden: At a specified endpoint (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically collect peritoneal lavage fluid, blood (via cardiac puncture), spleen, and liver. Homogenize tissues, serially dilute, and plate on TSA to determine CFU per mL or gram of tissue.
-
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model
This model assesses the efficacy of this compound in a localized skin infection.[8][9][10][12][13][14][15][17][18][20][21][23][24]
Materials:
-
Staphylococcus aureus strain (e.g., MRSA USA300)
-
TSB and TSA
-
Sterile PBS
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Electric clippers and depilatory cream
-
Calipers
-
This compound (topical or systemic formulation), vehicle, and comparator
-
Syringes and needles
-
Biopsy punch (6-8 mm)
-
Homogenizer
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1 to a final concentration of approximately 2 x 10⁸ CFU/mL.
-
-
Infection:
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-6 hours).
-
Administer this compound systemically (e.g., subcutaneous injection at a different site) or topically, depending on the formulation being tested.
-
Include vehicle and comparator control groups.
-
-
Efficacy Assessment:
-
Lesion Size: Measure the length and width of the skin lesion daily using calipers. Calculate the lesion area (mm²).
-
Bacterial Burden: At the study endpoint (e.g., day 3 or 7 post-infection), euthanize the mice. Excise the entire lesion using a biopsy punch. Weigh the tissue, homogenize in PBS, and determine the CFU per gram of tissue by serial dilution and plating.[8]
-
Protocol 3: Murine Pneumonia Model
This model evaluates the efficacy of this compound in a respiratory tract infection.[5][35][34][7]
Materials:
-
Staphylococcus aureus strain (e.g., MRSA USA300)
-
TSB and TSA
-
Sterile PBS
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Micropipette with sterile tips
-
This compound, vehicle, and comparator
-
Homogenizer
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1 to a final concentration of approximately 2 x 10⁹ CFU/mL.
-
-
Infection:
-
Lightly anesthetize the mice.
-
Instill 50 µL of the bacterial suspension (e.g., 1 x 10⁸ CFU) intranasally, distributing it between the nares.[5]
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer this compound systemically (e.g., subcutaneous or intravenous injection).
-
Include vehicle and comparator control groups.
-
-
Efficacy Assessment:
-
Survival: Monitor mice for survival over a period of up to 7 days.
-
Bacterial Burden: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of mice. Aseptically harvest the lungs. Weigh the lungs, homogenize in PBS, and determine the CFU per gram of tissue by serial dilution and plating.[34]
-
Histopathology: Lungs can also be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.[5]
-
Concluding Remarks
The provided protocols offer a robust starting point for the preclinical evaluation of this compound against Staphylococcus aureus. Given the increasing threat of antibiotic resistance, a thorough investigation of promising compounds like this compound is crucial. Successful application of these models will require careful planning, adherence to ethical guidelines for animal research, and adaptation of specific parameters to the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Postinfluenza Model of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 12. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 13. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A β-lactone-based antivirulence drug ameliorates Staphylococcus aureus skin infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbiome-Independent Effects of Antibiotics in a Murine Model of Nosocomial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild Staphylococcus aureus Skin Infection Improves the Course of Subsequent Endogenous S. aureus Bacteremia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparison of Antibacterial Activity and Wound Healing in a Superficial Abrasion Mouse Model of Staphylococcus aureus Skin Infection Using Photodynamic Therapy Based on Methylene Blue or Mupirocin or Both [frontiersin.org]
- 22. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intracellular activity of antibiotics against Staphylococcus aureus in a mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Murine Models for Staphylococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. amr-accelerator.eu [amr-accelerator.eu]
- 35. journals.asm.org [journals.asm.org]
Enhancing Enduracidin Production in Streptomyces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and compiled data on strategies to significantly increase the production of Enduracidin, a potent lipopeptide antibiotic, in Streptomyces fungicidicus. The following sections outline genetic engineering approaches, fermentation optimization, and precursor feeding strategies, supported by experimental protocols and quantitative data.
Genetic Engineering Strategies for Enhanced Enduracidin Yield
The biosynthesis of Enduracidin is controlled by a complex gene cluster containing regulatory genes that can be manipulated to boost antibiotic production. Genetic engineering has proven to be a highly effective approach for titer improvement.
Manipulation of Regulatory Genes
The Enduracidin biosynthetic gene cluster in Streptomyces fungicidicus contains several open reading frames (ORFs) that act as regulatory elements. Targeting these genes through overexpression of positive regulators and deletion of negative regulators can dramatically increase Enduracidin yield.
Key Regulatory Genes:
-
orf22 (Positive Regulator): Encodes a Streptomyces antibiotic regulatory protein (SARP) family protein that positively influences Enduracidin biosynthesis. Overexpression of orf22 has been shown to result in a significant increase in production.[1]
-
orf42 (Positive Regulator): This gene encodes a kinase that acts as an activator in a two-component regulatory system. Its overexpression leads to a substantial rise in Enduracidin titers.[1]
-
orf41 (Negative Regulator): As part of a two-component system with orf42, this gene encodes a response protein that functions as a repressor. Inactivation of orf41 can relieve this repression and enhance production.[1]
-
orf24 (Positive Regulator): The product of this gene has a positive effect on Enduracidin production.[2]
-
orf18 (Negative Regulator): This gene product negatively impacts Enduracidin biosynthesis. Its deletion can lead to increased yields.[2]
Quantitative Data on Genetic Manipulations:
| Genetic Modification Strategy | Host Strain | Fold Increase in Enduracidin Titer | Reference |
| Overexpression of orf22 | Streptomyces fungicidicus | ~4.0-fold | [1] |
| Overexpression of orf42 | Streptomyces fungicidicus | ~2.3-fold | [1] |
| Deletion of orf18 and flanking regions | Streptomyces fungicidicus BM38-2 | 1.2 to 4.6-fold | [2] |
Experimental Protocols
Protocol 1: Overexpression of Positive Regulators (orf22 or orf42) in Streptomyces fungicidicus
This protocol describes the overexpression of the positive regulatory genes orf22 or orf42 using an integrative plasmid.
Materials:
-
Streptomyces fungicidicus wild-type strain (e.g., ATCC 31731)
-
Integrative plasmid pSET152ermE
-
PCR primers for orf22 and orf42
-
Restriction enzymes and T4 DNA ligase
-
E. coli DH5α for plasmid construction
-
Protoplast buffer and transformation reagents
-
Fermentation medium
-
HPLC system for Enduracidin analysis
Procedure:
-
Gene Amplification: Amplify the full-length orf22 and orf42 genes from the genomic DNA of S. fungicidicus using PCR with specific primers containing appropriate restriction sites.
-
Plasmid Construction: Digest the amplified gene fragments and the integrative plasmid pSET152ermE with the corresponding restriction enzymes. Ligate the gene fragments into the digested plasmid to create the overexpression plasmids (e.g., pSET152ermE-orf22 and pSET152ermE-orf42).
-
Plasmid Transformation into E. coli: Transform the ligation products into competent E. coli DH5α cells for plasmid propagation and verification by sequencing.
-
Protoplast Preparation and Transformation into S. fungicidicus: Prepare protoplasts of the S. fungicidicus wild-type strain. Transform the verified overexpression plasmids into the protoplasts.
-
Selection of Recombinant Strains: Select the recombinant strains on a suitable medium containing apramycin.
-
Fermentation and Analysis: Inoculate the recombinant strains and the wild-type strain into a seed medium and then into the fermentation medium. After a set fermentation period, extract the Enduracidin from the culture broth and mycelium.
-
Quantification: Analyze and compare the Enduracidin production of the recombinant and wild-type strains using HPLC.
Protocol 2: Inactivation of the Negative Regulator orf41 in Streptomyces fungicidicus
This protocol outlines the replacement of the orf41 gene with an apramycin resistance cassette.
Materials:
-
Streptomyces fungicidicus wild-type strain
-
Plasmid for gene replacement (e.g., a temperature-sensitive vector)
-
Apramycin resistance gene cassette (aac(3)IV)
-
PCR primers for flanking regions of orf41
-
Restriction enzymes and T4 DNA ligase
-
E. coli for plasmid construction
-
Reagents for conjugation or protoplast transformation
Procedure:
-
Construction of the Gene Replacement Plasmid: Amplify the upstream and downstream flanking regions of the orf41 gene from S. fungicidicus genomic DNA. Clone these flanking regions on either side of the apramycin resistance cassette within a suitable gene replacement vector.
-
Transformation and Homologous Recombination: Introduce the constructed plasmid into S. fungicidicus via conjugation or protoplast transformation.
-
Selection of Mutants: Select for colonies that have undergone double-crossover homologous recombination, resulting in the replacement of the orf41 gene with the apramycin resistance cassette. This can be achieved through a blue/white screening system if the vector allows for it.
-
Verification of Gene Knockout: Confirm the gene replacement in the selected mutants by PCR analysis using primers specific to regions outside the cloned flanking sequences and within the resistance cassette.
-
Fermentation and Production Analysis: Ferment the confirmed Δorf41 mutant strain alongside the wild-type strain and quantify Enduracidin production via HPLC to assess the effect of the gene inactivation.
Fermentation Process Optimization
Optimizing the fermentation conditions is crucial for maximizing the yield of Enduracidin. Key parameters to consider include media composition, pH, temperature, and aeration.
Media Composition
The composition of the fermentation medium significantly impacts both microbial growth and secondary metabolite production. While specific optimal media can be strain-dependent, a typical medium for Streptomyces fermentation includes a carbon source, a nitrogen source, and various mineral salts.
Example Fermentation Medium Components:
| Component | Concentration Range | Purpose |
| Glucose | 2-4% | Carbon and energy source |
| Corn Starch | 3-4% | Complex carbon source |
| Soybean Meal | 2-3% | Nitrogen source |
| Peptone | 0.5-1.5% | Organic nitrogen source |
| MgCl₂ | 1-2 mM | Mineral source |
| Glutamate | 5-7 mM | Amino acid precursor |
| K₂HPO₄ | 0.05-0.1% | Phosphate source and buffering agent |
| CaCO₃ | 0.2-0.5% | pH buffering |
pH and Temperature
Maintaining optimal pH and temperature is critical for enzymatic activities involved in the Enduracidin biosynthesis pathway. For many Streptomyces species, the optimal temperature for antibiotic production is around 28-32°C, and the optimal pH is typically near neutral (6.5-7.5).
Precursor Feeding Strategies
The Enduracidin molecule is a complex peptide antibiotic containing non-proteinogenic amino acids. Supplying precursors for these unique building blocks can potentially enhance production.
The biosynthesis of the non-proteinogenic amino acid enduracididine (B8820190) involves L-arginine as a precursor. Therefore, supplementing the fermentation medium with L-arginine or its precursors, ornithine and citrulline, could potentially increase the availability of this key building block and boost Enduracidin yield.[3]
Visualizations
Caption: Regulatory pathway of Enduracidin biosynthesis.
Caption: Experimental workflow for strain improvement.
References
- 1. Characterization of three regulatory genes involved in enduracidin biosynthesis and improvement of enduracidin production in Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 3. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enduracidin B as a Molecular Probe for Bacterial Cell Wall Synthesis
Introduction
Enduracidin, a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, is a potent inhibitor of bacterial cell wall biosynthesis.[1] It demonstrates significant activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] The primary mechanism of action for Enduracidin involves binding to Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan.[1][3] This specific interaction prevents the transglycosylation step, thereby halting the elongation of the peptidoglycan chain and leading to cell death.[2]
Due to its high affinity and specificity for Lipid II, Enduracidin B serves as an invaluable molecular probe for researchers studying bacterial cell wall synthesis. Its ability to target a key, highly conserved substrate makes it a powerful tool for:
-
Investigating the dynamics of peptidoglycan biosynthesis.
-
Screening for novel antibiotics that target the same pathway.
-
Elucidating the mechanisms of antibiotic resistance.
-
Characterizing enzymes involved in cell wall construction.
These notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its application as a molecular probe.
Mechanism of Action
Enduracidin's bactericidal activity stems from its ability to sequester Lipid II, the substrate for transglycosylase enzymes (also known as penicillin-binding proteins, or PBPs).[1][4] The peptidoglycan biosynthesis pathway is a critical process for bacterial survival, providing structural integrity to the cell wall.[5] Enduracidin effectively short-circuits this pathway at a late, extracellular stage.
The key steps in its mechanism are:
-
Binding to Lipid II: Enduracidin exhibits a strong and preferential affinity for Lipid II over its precursor, Lipid I.[4][6] This binding is analogous to the action of other antibiotics like ramoplanin (B549286) and vancomycin, though they recognize distinct regions of the Lipid II molecule.[1]
-
Inhibition of Transglycosylation: By binding to Lipid II, Enduracidin creates a steric hindrance that prevents transglycosylase enzymes from polymerizing the glycan strands of peptidoglycan.[2][4] This is considered its primary mode of action.[6][7]
-
Inhibition of MurG (Secondary): Some studies have shown that Enduracidin can also inhibit the MurG enzyme, which is responsible for the synthesis of Lipid II from Lipid I. However, its inhibitory effect on the transglycosylation step is significantly stronger.[4][6]
This dual-action, substrate-sequestering mechanism makes the development of resistance more challenging for bacteria.[2]
Caption: this compound's primary inhibition of the transglycosylation step.
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against different bacterial strains and its binding affinity for key molecular targets.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (Multi-drug resistant strains) | 0.0005 - 4 | [8] |
| Staphylococcus aureus (General) | Not Specified | [9] |
| Enterococcus faecalis | Not Specified | [3] |
| Clostridium difficile | Not Specified | [2] |
| Mycobacterium tuberculosis | Not Specified |[2] |
Note: Specific MIC values vary significantly between studies and strains. The provided range for S. aureus reflects activity against a panel of resistant isolates.[8]
Table 2: Comparative Inhibition of Cell Wall Synthesis Enzymes
| Compound | Enzyme Target | Substrate | Inhibition Mechanism | Key Finding |
|---|---|---|---|---|
| This compound | Transglycosylase (PBP1b) | Lipid II | Substrate Binding | Strong inhibition[4] |
| This compound | MurG | Lipid I | Substrate Binding | Weaker inhibition than transglycosylase[4][7] |
| Ramoplanin | Transglycosylase (PBP1b) | Lipid II | Substrate Binding | Similar primary mechanism to Enduracidin[4][6] |
| Moenomycin A | Transglycosylase (PBP) | Lipid II | Direct Enzyme Binding | 10-1000 fold more potent than vancomycin[10][11] |
Table 3: Binding Affinity for Peptidoglycan Precursors
| Ligand | Target | Dissociation Constant (Kd) | Binding Stoichiometry |
|---|---|---|---|
| This compound | Lipid II | Not specified, but tighter than Lipid I | 2:1 (Enduracidin:Lipid II) implied[4] |
| This compound | Lipid I | Weaker than Lipid II | Not specified |
| Ramoplanin | Lipid II | ~10-fold tighter than Lipid I | Not specified |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Target bacterial strain, grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the target bacterium in CAMHB overnight.
-
Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Prepare a 2x working stock of this compound in CAMHB (e.g., 64 µg/mL). Add 200 µL of this to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Transglycosylase Inhibition Assay
This protocol describes a method to measure the inhibition of a transglycosylase (e.g., E. coli PBP1b) by this compound using a fluorescently labeled Lipid II substrate.
Materials:
-
Purified transglycosylase enzyme (e.g., PBP1b)
-
Fluorescently labeled Lipid II (e.g., Dansyl-Lipid II)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)
-
Methanol/HCl (for stopping the reaction)
-
TLC plates (Silica gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water/ammonia)
-
Fluorescence imager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a fixed concentration of fluorescent Lipid II (e.g., 10 µM), and varying concentrations of this compound.
-
Include a "no inhibitor" control. Pre-incubate the mixture at 37°C for 10 minutes to allow for binding.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the transglycosylase enzyme to a final concentration known to produce a measurable amount of product in the desired timeframe (e.g., 10-30 minutes).
-
Incubate the reaction at 37°C.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol/HCl.
-
-
Analysis by TLC:
-
Spot a small volume (e.g., 5 µL) of each reaction mixture onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using an appropriate solvent system that separates the polymerized product from the unreacted Lipid II substrate.
-
Dry the plate and visualize it using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the spots corresponding to the polymerized product and the unreacted substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Application of a Fluorescent this compound Probe for Imaging
While stable, commercially available fluorescent this compound probes are not yet common, they can be synthesized by labeling the molecule. This hypothetical protocol describes the use of such a probe to visualize sites of cell wall synthesis.
Part A: Synthesis of Fluorescent this compound (Conceptual)
-
Reaction: React this compound with a reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester dye (e.g., Cy3-NHS or FITC-NHS). The reaction targets primary amine groups on the this compound molecule.
-
Purification: Purify the resulting fluorescent conjugate using reverse-phase HPLC to separate it from unreacted dye and unlabeled this compound.
-
Characterization: Confirm the identity and purity of the fluorescent probe using mass spectrometry and assess its bioactivity using a standard MIC assay to ensure labeling did not abolish its Lipid II binding capability.
Part B: Fluorescence Microscopy Protocol
-
Bacterial Culture: Grow the target Gram-positive bacteria to mid-log phase in an appropriate growth medium.
-
Labeling:
-
Harvest the cells by gentle centrifugation and wash them once with PBS or a suitable buffer.
-
Resuspend the cells in fresh, pre-warmed medium containing the fluorescent this compound probe at a concentration slightly below its determined MIC (to minimize cell death during imaging).
-
Incubate for a short period (e.g., 5-15 minutes) to allow the probe to bind to sites of active cell wall synthesis.
-
-
Washing and Mounting:
-
Gently pellet the cells and wash 2-3 times with PBS to remove unbound probe.
-
Resuspend the final pellet in a small volume of PBS.
-
Mount the cells on an agarose (B213101) pad (1.5% agarose in PBS) on a microscope slide.
-
-
Imaging:
-
Visualize the labeled bacteria using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.
-
Actively growing and dividing cells should exhibit fluorescence at the septum and/or along the cell periphery, corresponding to the locations of new peptidoglycan insertion.
-
Caption: Logical workflow for the use of a fluorescent this compound probe.
References
- 1. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 5. Imaging Bacterial Cell Wall Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enduracidin B Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The urgent need for novel antimicrobial agents has led to the re-evaluation of existing compounds, including Enduracidin B (also known as Enramycin). This compound is a lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including MRSA.[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a critical precursor in the bacterial cell wall synthesis pathway.[1][3] This document provides a comprehensive set of experimental protocols to evaluate the efficacy of this compound against MRSA in a structured and reproducible manner.
These application notes are intended to guide researchers through a series of in vitro and in vivo experiments to determine the antimicrobial activity, bactericidal kinetics, potential for resistance development, cytotoxicity, and in vivo efficacy of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: In Vitro Susceptibility Testing of this compound against MRSA
| MRSA Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) | Vancomycin MBC (µg/mL) |
| ATCC 43300 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| ... |
Table 2: Time-Kill Kinetics of this compound against MRSA (ATCC 43300)
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) | Vancomycin at 4x MIC (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 3: Spontaneous Resistance Frequency to this compound
| MRSA Strain | This compound Concentration (x MIC) | Inoculum Size (CFU) | Number of Resistant Colonies | Resistance Frequency |
| ATCC 43300 | 2x | |||
| 4x | ||||
| 8x | ||||
| Clinical Isolate 1 | 2x | |||
| 4x | ||||
| 8x |
Table 4: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | This compound CC50 (µg/mL) | Doxorubicin CC50 (µg/mL) |
| HEK293 | ||
| HepG2 |
Experimental Protocols
In Vitro Susceptibility Testing
1.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
MRSA strains (e.g., ATCC 43300 and clinical isolates)
-
This compound stock solution
-
Vancomycin (control antibiotic)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending isolated MRSA colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound and Vancomycin in CAMHB in the 96-well plates.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
1.2. Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Materials:
-
Results from MIC testing
-
Mueller-Hinton Agar (MHA) plates
-
-
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4][5][6]
-
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
This compound at concentrations of 1x, 2x, and 4x MIC
-
Vancomycin (control antibiotic) at 4x MIC
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
MHA plates
-
-
Procedure:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the respective antibiotic concentrations.
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with constant agitation (e.g., 120 rpm).[5]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.[5]
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA for colony forming unit (CFU) enumeration.
-
Incubate plates at 37°C for 18-24 hours and count the colonies.
-
Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4][6]
-
Assessment of Resistance Development
3.1. Spontaneous Resistance Frequency
This protocol assesses the frequency at which spontaneous mutations conferring resistance to this compound arise in a large bacterial population.
-
Materials:
-
MRSA strains
-
MHA plates containing this compound at 2x, 4x, and 8x MIC
-
MHA plates without antibiotic
-
-
Procedure:
-
Prepare a high-density MRSA inoculum (e.g., 10^10 CFU/mL).
-
Plate a known volume of the high-density inoculum onto MHA plates containing different concentrations of this compound.
-
Plate serial dilutions of the inoculum onto antibiotic-free MHA to determine the initial viable cell count.
-
Incubate all plates at 37°C for 48-72 hours.
-
Count the number of colonies that grow on the antibiotic-containing plates.
-
Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
3.2. Serial Passage Experiment
This protocol evaluates the potential for resistance development through continuous exposure to sub-inhibitory concentrations of the antibiotic.[7]
-
Materials:
-
MRSA strains
-
CAMHB
-
This compound
-
Sterile culture tubes or 96-well plates
-
-
Procedure:
-
Determine the initial MIC of this compound for the test strain.
-
Inoculate the MRSA strain into a tube containing CAMHB with this compound at 0.5x the MIC.
-
Incubate at 37°C for 24 hours.
-
After incubation, determine the MIC of the passaged bacteria.
-
Inoculate bacteria from the well with the highest concentration of this compound that still permitted growth into a fresh set of serial dilutions of the antibiotic.
-
Repeat this process for a defined number of passages (e.g., 30 days).
-
Monitor the fold-change in MIC over time.
-
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.[8][9]
-
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
-
-
Procedure:
-
Seed the human cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or Doxorubicin. Include untreated cells as a negative control.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
-
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of a new antimicrobial agent. The mouse peritonitis/sepsis model is a standard for initial in vivo screening.[10]
5.1. Mouse Peritonitis/Sepsis Model
-
Materials:
-
BALB/c mice
-
MRSA strain
-
This compound
-
Vancomycin
-
Saline
-
Mucin (optional, to enhance infection)
-
-
Procedure:
-
Prepare an infectious dose of MRSA (e.g., 1 x 10^7 CFU) in saline, potentially with mucin.
-
Inject the bacterial suspension intraperitoneally (i.p.) into mice.
-
At a designated time post-infection (e.g., 1 hour), administer this compound or Vancomycin via a relevant route (e.g., subcutaneous or intravenous). Include a vehicle control group.
-
Monitor the mice for signs of illness and survival over a period of 7 days.
-
Alternatively, at a specific time point (e.g., 24 hours), euthanize a subset of animals, collect peritoneal lavage fluid and/or blood, and determine the bacterial load (CFU/mL).
-
Compare the survival rates and bacterial loads between the treatment and control groups.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound against MRSA.
Caption: Mechanism of action of this compound.
Caption: Logical relationship of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
Preparing Enduracidin B Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin B is a potent lipopeptide antibiotic with significant activity against Gram-positive bacteria, including multi-drug-resistant strains.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in research and drug development settings. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for various laboratory applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in the laboratory. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ | [1][3] |
| Molecular Weight | ~2369.4 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in methanol (B129727) (0.1-1 mg/mL) and water (0.1-1 mg/mL). Soluble in 0.1% formic acid and DMF. | [1][4] |
| Stability | Stable as a solid for at least 4 years when stored at -20°C. Requires protection from light. | [1][5] |
Applications in a Laboratory Setting
This compound is primarily utilized for its antibacterial properties. Common laboratory applications include:
-
Antimicrobial Susceptibility Testing (AST): Determining the minimum inhibitory concentration (MIC) against various bacterial strains.[6]
-
In Vitro Efficacy Studies: Evaluating the bactericidal or bacteriostatic activity of this compound.
-
Mechanism of Action Studies: Investigating the pathways and molecular targets of this compound.
-
Drug Discovery and Development: Serving as a reference compound or a lead for the development of new antibiotics.
The effective concentration of this compound can vary depending on the bacterial species and the specific experimental conditions. Published studies have shown minimal inhibitory concentrations (MICs) in the range of 0.0005 to 4 µg/mL for Gram-positive pathogens.[6]
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in 70% Methanol
This protocol is suitable for general antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Methanol (ACS grade or higher)
-
Sterile, nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Preparation of 70% Methanol: In a sterile container, mix 7 parts methanol with 3 parts sterile, nuclease-free water.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or biological safety cabinet. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder to a sterile, light-protecting tube. Add the appropriate volume of 70% methanol to achieve a final concentration of 1 mg/mL.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with methanol.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Preparation of a 1 mg/mL this compound Stock Solution in Dimethyl Sulfoxide (DMSO)
This protocol provides an alternative for applications where methanol may interfere with the experimental setup.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Weighing this compound: As described in section 3.1, accurately weigh the required amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile, light-protecting tube. Add the appropriate volume of DMSO to reach a final concentration of 1 mg/mL.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile, light-protecting tubes and store at -20°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate sterile broth, buffer, or cell culture medium.
Example: Preparation of a 10 µg/mL working solution from a 1 mg/mL stock solution.
-
Thaw a frozen aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
In a sterile tube, add 990 µL of the desired sterile diluent (e.g., Mueller-Hinton broth).
-
Add 10 µL of the 1 mg/mL stock solution to the diluent.
-
Vortex gently to ensure homogeneity. This results in a 1:100 dilution and a final concentration of 10 µg/mL.
Safety Precautions
-
Always handle this compound powder and stock solutions in a well-ventilated area, preferably a fume hood or biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Protect this compound from light to prevent degradation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving Enduracidin B solubility for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of Enduracidin B in in vitro assays, with a focus on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidicus.[1] Its potent activity against Gram-positive bacteria, including multi-drug resistant strains, makes it a compound of significant interest. However, its lipophilic nature results in poor aqueous solubility, creating challenges for its effective use in in vitro assays.
Q2: What are the reported solubility limits of this compound?
A2: this compound is described as being only slightly soluble in water and methanol, with a reported solubility in the range of 0.1-1 mg/mL.[1] One supplier indicates that a concentration of 10 mM in dimethyl sulfoxide (B87167) (DMSO) can be achieved.
Q3: What is the primary mechanism of action of this compound?
A3: this compound inhibits the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule.[2][3][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C.[1] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] It is generally recommended to use freshly prepared solutions whenever possible, as the long-term stability of this compound in various solvents has not been extensively reported.
Troubleshooting Guide: Common Issues with this compound
This guide addresses specific issues that researchers may encounter when working with this compound in the laboratory.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Potential Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that particular solvent.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the quantitative solubility data provided in this guide (Table 1).
-
Use a Co-solvent: For aqueous buffers, prepare a high-concentration stock solution in an organic solvent like DMSO first.
-
Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution. Do not boil, as this may degrade the compound.
-
Sonication: Use a bath sonicator to provide energy for dissolution. This can be particularly effective for suspensions.
-
pH Adjustment: If using an aqueous buffer, cautiously adjust the pH. The solubility of peptides can be significantly influenced by pH.
-
Issue 2: My this compound solution is cloudy or has visible precipitate after dilution in my assay medium.
-
Potential Cause: The this compound has "crashed out" of solution upon dilution into an aqueous medium. This is a common occurrence when a compound dissolved in an organic solvent is rapidly introduced into a buffer where it is less soluble.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your final assay concentration may be too high. Try a lower concentration.
-
Slow, Stepwise Dilution: Add the this compound stock solution to the assay medium slowly and with continuous gentle vortexing or stirring.
-
Increase Final Co-solvent Concentration: A slightly higher final concentration of the organic solvent (e.g., DMSO) in your assay medium may be necessary to maintain solubility. However, always be mindful of the solvent's potential toxicity to your cells and run appropriate vehicle controls. Most cell lines can tolerate DMSO concentrations up to 0.5%.[6]
-
Pre-warm the Medium: Have your assay medium at 37°C before adding the this compound stock solution.
-
Issue 3: I am observing inconsistent results in my bioassays.
-
Potential Cause: Inconsistent results can be due to incomplete dissolution or precipitation of this compound, leading to variability in the actual concentration of the compound in your assays.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a clear, validated stock solution.
-
Solubility Confirmation: If possible, perform a small-scale solubility test in your specific assay medium to determine the maximum soluble concentration under your experimental conditions.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 0.1 - 1 mg/mL[1] | 0.04 - 0.42 mM | Solubility is low. |
| Methanol | 0.1 - 1 mg/mL[1] | 0.04 - 0.42 mM | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | ~10 mM[7] | 10 mM | Recommended for preparing high-concentration stock solutions. |
Molecular Weight of this compound is approximately 2369.36 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 2.37 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for a Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
Procedure:
-
Initial Dilution: Prepare an intermediate stock of this compound at a concentration that is a multiple of your highest desired final concentration in the MIC assay. For example, if your highest final concentration is 128 µg/mL, you might prepare an intermediate stock at 1.28 mg/mL in CAMHB. To minimize precipitation, add the DMSO stock solution to the broth slowly while vortexing.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the intermediate stock in CAMHB to achieve the desired range of concentrations for your MIC assay.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound and control wells, according to standard MIC protocols.[8][9]
-
Incubation: Incubate the plates under the appropriate conditions for your bacterial strain.
-
Reading Results: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.
Experimental Workflow for Improving this compound Solubility
Caption: A workflow for preparing this compound solutions for in vitro assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Enduracidin B stability in different buffer and media conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of Enduracidin B in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for at least three years. Stock solutions can also be stored at -20°C; some data suggests stability for up to 3 months at -20°C or 4°C in a tissue matrix, which may be cautiously extrapolated to stock solutions.[1] It is advisable to minimize freeze-thaw cycles as degradation has been observed.[1] For short-term storage, a feed additive formulation of enramycin (B576705) (a mixture of enduracidins) was found to be stable for one month at 0°C.[2]
Q2: What is the optimal pH range for this compound stability in aqueous solutions?
A2: this compound is more stable in neutral to slightly acidic conditions. A study has indicated that it is more stable at pH 4 and 7 than at pH 9.[3] Formulations of enramycin are noted to have a pH range of 5 to 8.5.[4][5][6] Therefore, for maximum stability in buffer solutions, a pH range of 4 to 7 is recommended.
Q3: How stable is this compound in common cell culture media?
Q4: Can I autoclave this compound dissolved in a buffer or medium?
A4: No, autoclaving is not recommended for this compound solutions. As a complex lipopeptide antibiotic, the high temperatures of autoclaving are likely to cause significant degradation. Solutions should be filter-sterilized using a 0.22 µm filter.
Q5: Are there any known incompatibilities of this compound with common buffer or media components?
A5: While specific incompatibilities for this compound have not been documented, it is a lipopeptide, and its solubility and stability could be affected by high concentrations of salts or detergents. It is always recommended to perform a small-scale compatibility test if you are using a novel buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of antibacterial activity in my experiment. | Degradation of this compound due to improper storage. | Ensure this compound powder and stock solutions are stored at -20°C. Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Instability in the experimental buffer or media. | Check the pH of your buffer or medium; optimal stability is between pH 4 and 7.[3] If experiments are conducted at 37°C for extended periods, consider replenishing the this compound. | |
| Precipitation of this compound in my solution. | Poor solubility in the chosen solvent. | This compound is slightly soluble in water and methanol. For aqueous solutions, ensure the pH is within a suitable range (4-7) and consider the use of a co-solvent if necessary, after verifying its compatibility with your experimental system. |
| Exceeding the solubility limit. | Prepare a less concentrated stock solution. | |
| Inconsistent results between experiments. | Degradation of this compound during the experiment. | Standardize the preparation of this compound-containing solutions and the timing of their addition to the experimental setup. |
| Variability in buffer or media preparation. | Ensure consistent preparation of all solutions, particularly the final pH. |
Stability Data Summary
Quantitative stability data for this compound in various buffers and media is limited. The following table summarizes the available qualitative and semi-quantitative information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Observation | Source |
| Storage Temperature (Powder) | Long-term stability | Stable for ≥ 3 years at -20°C. | General Supplier Information |
| Storage Temperature (Solution) | Freeze-thaw cycles | Degradation observed after freeze-thaw cycles. | [1] |
| -20°C or 4°C | Stable for at least 3 months in a tissue matrix. | [1] | |
| 0°C | Practically stable for 1 month (in feed formulation). | [2] | |
| 30°C or higher | ~10% loss of potency after 1 month (in feed formulation). | [2] | |
| pH | Stability in aqueous solution | More stable at pH 4 and 7 compared to pH 9. | [3] |
| Formulation pH range | Typically between 5 and 8.5. | [4][5][6] |
Experimental Protocols
Protocol for Determining this compound Stability in a Specific Buffer
This protocol provides a general framework for assessing the stability of this compound in a user-defined buffer.
1. Materials:
- This compound powder
- Buffer of interest (e.g., PBS, Tris-HCl)
- High-purity water
- Sterile 0.22 µm syringe filters
- HPLC or UHPLC-MS/MS system
- Incubators or water baths at desired temperatures
2. Procedure:
- Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., slightly acidic water) to a known concentration (e.g., 1 mg/mL).
- Prepare Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration.
- Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC or UHPLC-MS/MS to determine the initial concentration. This will serve as the T0 reference.
- Incubation: Aliquot the remaining test solution into multiple sterile tubes and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
- Sample Analysis: Analyze the samples from each time point by HPLC or UHPLC-MS/MS to determine the concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting this compound stability.
References
troubleshooting Enduracidin B degradation during long-term storage
Welcome to the technical support center for Enduracidin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the degradation of this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lipoglycopeptide antibiotic with potent activity against Gram-positive bacteria. Like many complex biomolecules, its chemical structure can be susceptible to degradation over time, especially under suboptimal storage conditions. This degradation can lead to a loss of biological activity and the formation of impurities, potentially impacting experimental results and the therapeutic efficacy of formulations.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of other lipoglycopeptide antibiotics, the primary factors contributing to this compound degradation are likely:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
Humidity/Moisture: this compound contains hydrolyzable bonds (amides and esters), making it susceptible to degradation in the presence of water.
-
pH: The stability of this compound in solution is expected to be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Light: Exposure to UV or visible light can induce photolytic degradation in some complex molecules.
-
Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to oxidative degradation of certain amino acid residues within the peptide structure.
Q3: What are the ideal long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general recommendations for lipoglycopeptide antibiotics suggest the following:
-
Solid Form: Store as a solid (lyophilized powder) in a tightly sealed container at low temperatures, such as -20°C or -80°C, protected from light and moisture. One supplier suggests that the solid is stable for at least four years, though storage conditions for this timeframe are not specified.[1]
-
In Solution: Preparing fresh solutions is always recommended. If short-term storage of a stock solution is necessary, it should be kept at a low temperature (e.g., -80°C). The choice of solvent and pH of the buffer can significantly impact stability. This compound is slightly soluble in methanol (B129727) and water.[1]
Troubleshooting Guide: this compound Degradation
This guide is intended to help you identify and resolve potential issues with this compound degradation in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays. | Degradation of this compound due to improper storage. | 1. Review your storage conditions (temperature, humidity, light exposure). 2. Prepare a fresh stock solution from a new vial of this compound powder. 3. Perform a stability-indicating analysis (see Experimental Protocols) to assess the integrity of your stored material. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample to a freshly prepared standard. 2. Consider potential degradation pathways (hydrolysis, oxidation) and investigate if the retention times of new peaks are consistent with more polar compounds (typical of hydrolysis). 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their presence in your stored samples. |
| Changes in physical appearance of the solid (e.g., color change, clumping). | Exposure to moisture and/or high temperatures. | 1. Discard the vial as the integrity of the compound is compromised. 2. Ensure that new vials are stored in a desiccated environment and at the recommended low temperature. |
| Precipitation of this compound from solution. | Poor solubility or aggregation due to pH or solvent conditions. | 1. Verify the pH of your buffer system. 2. Consider the use of a co-solvent if solubility is a persistent issue, but validate its compatibility with your experimental system. 3. For other glycopeptides, excipients like sugars and amino acids have been used to reduce physical degradation.[2] |
Quantitative Data Summary
| Condition | Solid State Stability | Solution Stability | Potential Degradation Pathways |
| Elevated Temperature | Likely to accelerate degradation. | Highly susceptible to degradation. | Hydrolysis, Oxidation |
| High Humidity (>60% RH) | High risk of degradation due to moisture absorption. | N/A (already in solution) | Hydrolysis |
| Acidic pH (< 4) | N/A | Likely to promote hydrolysis of amide and ester bonds. | Acid-catalyzed hydrolysis |
| Alkaline pH (> 8) | N/A | Likely to promote hydrolysis and potentially other base-catalyzed reactions. | Base-catalyzed hydrolysis |
| Light Exposure (UV/Vis) | Potential for photolytic degradation. | Potential for photolytic degradation. | Photolysis |
| Oxidizing Conditions | Can lead to degradation. | Can lead to degradation. | Oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions (starting point for optimization):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 8 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (1 mg/mL) and place it in a photostability chamber.
-
Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC.
-
Analysis of Results: Analyze the samples from the forced degradation studies using the developed stability-indicating HPLC method. The appearance of new peaks relative to an undegraded control sample indicates the formation of degradation products.
Visualizations
Caption: Logical relationship of this compound degradation triggers and outcomes.
Caption: A workflow for troubleshooting this compound degradation.
References
Technical Support Center: Optimizing Enduracidin B for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Enduracidin B in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lipopeptide antibiotic that inhibits the biosynthesis of the bacterial cell wall.[1][2] Its primary mechanism involves binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[1][3][4][5] This binding prevents the transglycosylation step, which is crucial for the elongation of the peptidoglycan chain, ultimately leading to cell lysis.[1][2][3][4]
Q2: What is the antibacterial spectrum of this compound?
This compound is primarily effective against Gram-positive bacteria.[1][2][6] This includes several drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] It has been shown to have no significant activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, or yeast.[1][7]
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?
The MIC values of this compound can vary depending on the bacterial species and strain. However, it generally exhibits potent activity against Gram-positive organisms. For instance, against various strains of Staphylococcus spp., including multi-drug-resistant ones, MICs have been reported to be in the range of 0.0005 to 4 µg/mL.[8]
Troubleshooting Guide
Problem 1: No or low antibacterial activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The initial concentration range tested may be too low. Consult published MIC data for similar bacterial strains to establish a relevant starting concentration range.[8] |
| Inappropriate Bacterial Strain | This compound is primarily active against Gram-positive bacteria.[1][7] Confirm that the test organism is Gram-positive. |
| Compound Degradation | This compound stability may be compromised by improper storage or handling. Ensure the compound is stored at the recommended temperature (-20°C) and protected from light.[9] Prepare fresh stock solutions for each experiment. |
| Assay Conditions | The pH or composition of the growth medium could affect the activity of this compound. Ensure the assay conditions are optimized for the specific bacterial strain being tested. |
| Solubility Issues | This compound has poor solubility in aqueous solutions.[6][9] Ensure it is properly dissolved in a suitable solvent like methanol (B129727) before further dilution in the assay medium.[9] |
Problem 2: High variability in MIC results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | The density of the bacterial inoculum is critical for reproducible MIC results. Standardize the inoculum preparation by adjusting the optical density (OD) of the bacterial culture to a consistent value (e.g., 0.5 McFarland standard) before inoculation.[10][11] |
| Pipetting Errors | Inaccurate serial dilutions can lead to significant variations in the final compound concentrations. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| "Edge Effect" in 96-well plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect bacterial growth. To minimize this, fill the outer wells with sterile media or phosphate-buffered saline (PBS).[12] |
| Contamination | Contamination of the bacterial culture or assay components can interfere with the results. Use aseptic techniques throughout the experimental setup. |
Problem 3: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound is known to have limited solubility in water.[6][9] |
| Incorrect Solvent | Using an inappropriate solvent can lead to precipitation of the compound. |
| Solution Preparation | Prepare a high-concentration stock solution in a small amount of a suitable organic solvent, such as methanol, before making further dilutions in the aqueous assay medium.[9] Ensure the final concentration of the organic solvent in the assay is low enough to not affect bacterial growth. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][13]
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Visualizations
References
- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 3. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 4. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Compound | AntibioticDB [antibioticdb.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. youtube.com [youtube.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Enduracidin B Technical Support Center: Troubleshooting and FAQs
Welcome to the Enduracidin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experiments with this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipopeptide antibiotic that primarily targets bacterial cell wall synthesis. It specifically inhibits the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor molecule. This action prevents the formation of the bacterial cell wall, leading to cell lysis and death. This compound is particularly effective against Gram-positive bacteria, including many drug-resistant strains.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its limited solubility in aqueous solutions, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is crucial to ensure the final concentration of DMSO in your experimental setup is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: How should I store this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[3][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited specific information in the scientific literature detailing the off-target effects of this compound in eukaryotic cells. However, as with any experimental compound, it is crucial to include appropriate controls to monitor for potential off-target activities. General strategies to assess off-target effects include performing counter-screens and utilizing cellular assays that can detect unexpected phenotypic changes.
Q5: Is this compound effective against Gram-negative bacteria?
A5: No, this compound is generally not effective against Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria acts as a permeability barrier, preventing the antibiotic from reaching its target, Lipid II, in the inner membrane.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Solubility and Precipitation
-
Question: I am observing precipitation of this compound in my aqueous assay buffer/cell culture medium. How can I resolve this?
-
Answer:
-
Check Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent used for the stock solution) is as low as possible in the final assay medium, ideally below 0.5%.[4][5]
-
Use of Surfactants or Co-solvents: For in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween 80 can improve solubility.[3] For in vitro assays, the addition of a small, non-toxic concentration of a surfactant may help, but this should be validated to ensure it does not interfere with the assay.
-
pH of the Medium: The pH of the buffer can influence the solubility of peptide-based compounds. While specific data for this compound is limited, you can test a range of physiologically relevant pH values to see if it improves solubility.
-
Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment. Avoid using old working solutions where the compound may have precipitated out over time.
-
-
Issue 2: Inconsistent Antimicrobial Susceptibility Testing (MIC) Results
-
Question: My Minimum Inhibitory Concentration (MIC) results for this compound are variable between experiments. What are the potential causes and solutions?
-
Answer:
-
Inoculum Effect: The density of the bacterial inoculum is a critical factor. A higher than intended inoculum can lead to a higher apparent MIC.[7] Standardize your inoculum preparation carefully, for instance, by using a 0.5 McFarland standard.[7]
-
Incubation Time and Temperature: Ensure consistent incubation times and temperatures as specified by standard protocols (e.g., CLSI or EUCAST guidelines). Extended incubation can sometimes lead to higher MIC values.[7]
-
Media Composition: Variations in the cation concentration of the growth medium can affect the activity of some antibiotics. Use a consistent and high-quality source of Mueller-Hinton Broth (MHB) for your assays.
-
Compound Stability: While specific stability data is limited, peptide antibiotics can be susceptible to degradation. Prepare fresh dilutions for each assay and handle stock solutions as recommended.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. To mitigate this, you can avoid using the outermost wells or fill them with sterile media.
-
-
Issue 3: Potential Assay Interference
-
Question: I am concerned that this compound might be interfering with my cell viability assay (e.g., MTT, XTT). How can I check for this?
-
Answer:
-
Run a Cell-Free Control: To test for direct chemical interference with the assay reagents, perform the assay in a cell-free system. Add this compound at the same concentrations used in your experiment to the assay medium and the viability dye (e.g., MTT). If you observe a change in color or absorbance, it indicates direct interference.
-
Use an Alternative Viability Assay: If interference is suspected, use a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay like MTT, you could try a dye-exclusion assay like Trypan Blue or a real-time cytotoxicity assay.
-
Visual Inspection: Microscopic examination of the cells can provide a qualitative assessment of cell health and can help corroborate the results from your viability assay.
-
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility | Slightly soluble in methanol (B129727) and water.[8] Soluble in DMSO.[3] | For in vivo studies, formulations with PEG300, Tween 80, and saline have been suggested.[3] |
| Storage of Stock Solution | -20°C or -80°C[3][6] | Aliquot to avoid freeze-thaw cycles. |
| In Vitro Activity (MIC) | Potent against Gram-positive bacteria, including MRSA and VRE.[1] | MIC values are strain-dependent and should be determined empirically. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.[3][6]
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI/EUCAST).
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired concentration range.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the diluted this compound.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Enduracidin B precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Enduracidin B in cell culture media. As a lipodepsipeptide antibiotic, this compound's solubility can be influenced by various physicochemical factors. This guide offers insights and practical solutions to ensure its effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound can occur due to several factors, including:
-
High Concentration: The final concentration in the medium may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The initial solvent used to dissolve this compound may not be optimal, leading to incomplete dissolution or instability upon dilution.
-
pH of the Medium: The pH of the cell culture medium can affect the charge of the peptide, influencing its solubility.
-
Interactions with Media Components: this compound may interact with salts, proteins (like serum), or other components in the medium, leading to the formation of insoluble complexes.
-
Temperature: Changes in temperature during storage or incubation can affect solubility.
-
Solvent Shock: Rapid dilution of a concentrated stock solution in a non-miscible solvent (the cell culture medium) can cause the compound to crash out of the solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How can I determine the optimal concentration of this compound for my experiments without causing precipitation?
It is recommended to perform a solubility test in your specific cell culture medium. This involves preparing serial dilutions of your this compound stock solution and observing for any precipitation. Start with a concentration range that is relevant to your planned experiments.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
1. Review Your Stock Solution Preparation
-
Ensure Complete Dissolution: Visually inspect your stock solution to confirm that the this compound is fully dissolved. If not, gentle warming or vortexing may help.
-
Consider a Different Solvent: If precipitation occurs in the stock solution itself, you may need to try a different solvent system.
2. Optimize the Dilution Process
-
Pre-warm the Medium: Before adding the this compound stock solution, warm the cell culture medium to the experimental temperature (e.g., 37°C).
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a stepwise dilution. First, dilute the stock in a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Mix Gently but Thoroughly: After adding the this compound, mix the medium gently by inverting the container or pipetting up and down. Avoid vigorous shaking, which can denature proteins and potentially affect compound solubility.
3. Evaluate the Final Concentration
-
If precipitation is consistently observed at your desired final concentration, it may be necessary to work at a lower, more soluble concentration. You can perform a dose-response experiment to determine the minimum effective concentration that does not precipitate.
Data Presentation: Factors Potentially Affecting this compound Solubility
Since specific quantitative data for this compound is limited, the following table summarizes general factors known to influence the solubility of lipopeptide compounds in cell culture media. Researchers can use this as a guide for their optimization experiments.
| Factor | Potential Impact on Solubility | Recommendations for this compound |
| Solvent for Stock | The choice of solvent determines the initial dissolution and stability. | Start with 100% DMSO. If issues persist, consider co-solvents like ethanol (B145695) or methanol, followed by dilution with water. |
| Final Concentration | Higher concentrations are more prone to precipitation. | Determine the empirical solubility limit in your specific medium through a dilution series. |
| pH of Medium | Can alter the net charge of the peptide, affecting its interaction with the solvent. | Most cell culture media are buffered around pH 7.2-7.4. Significant deviations from this can impact solubility. |
| Serum Concentration | Proteins in serum can either bind to the compound, increasing its solubility, or cause it to aggregate. | Test solubility in both serum-free and serum-containing media to assess the impact of serum. |
| Salt Concentration | High salt concentrations can lead to "salting out" of less soluble compounds. | Standard physiological salt concentrations in media should be acceptable, but be mindful of any high-salt additives. |
| Temperature | Solubility can be temperature-dependent. | Prepare solutions and perform experiments at a consistent, controlled temperature (e.g., 37°C for cell culture). |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Cell Culture Medium
This protocol provides a method to empirically determine the solubility limit of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. This is your Primary Stock .
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes.
-
Add 90 µL of your complete cell culture medium to each tube.
-
Add 10 µL of the Primary Stock to the first tube to make a 1 mg/mL solution. Vortex gently.
-
Perform a serial 2-fold dilution by transferring 50 µL from the first tube to the second, vortexing, and repeating this process for the subsequent tubes. This will create a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
-
Incubation and Observation:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
-
Determine the Solubility Limit:
-
The highest concentration that shows no visible precipitation is considered the approximate solubility limit of this compound in your specific cell culture medium under these conditions.
-
Mandatory Visualizations
Technical Support Center: Troubleshooting Enduracidin B Inactivity in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Enduracidin B inactivity in experimental assays. By understanding the critical factors that influence its stability and activity, researchers can optimize their experimental conditions and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lipopeptide antibiotic that primarily inhibits the transglycosylation step of peptidoglycan biosynthesis in Gram-positive bacteria. It achieves this by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway, thereby preventing the elongation of the peptidoglycan chain.
Q2: My this compound shows no activity in my assay. What are the most common initial troubleshooting steps?
A2: When encountering inactivity, first verify the integrity of your this compound stock. Confirm proper storage conditions (-20°C, protected from light) and ensure the correct solvent was used for reconstitution.[1] Next, review your experimental protocol, paying close attention to pH, temperature, and potential interactions with other assay components. Finally, consider the purity of your this compound sample, as impurities can interfere with its activity.
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal stability, prepare stock solutions by dissolving this compound in a suitable solvent such as methanol (B129727), 0.1% formic acid, or dimethylformamide (DMF).[1] Due to its limited aqueous solubility, creating highly concentrated stock solutions in water is not recommended.[2] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles and protect from light.[1] Under these conditions, this compound is reported to be stable for at least four years.[2]
Q4: Can the pH of my assay buffer affect this compound activity?
A4: Yes, pH is a critical factor. Like many peptides, this compound's stability and activity can be significantly influenced by pH. While specific degradation kinetics for this compound across a wide pH range are not extensively published, it is known to be soluble in acidic conditions, such as 0.1% formic acid and hydrochloric acid. Deviations from the optimal pH range can lead to aggregation, precipitation, or degradation, resulting in a loss of activity.
Q5: Are there any known assay components that can interfere with this compound?
A5: While specific incompatibilities for this compound are not exhaustively documented, general considerations for lipopeptide antibiotics apply. High concentrations of detergents or lipids in the assay buffer can potentially sequester the lipophilic tail of this compound, reducing its availability to bind to Lipid II. Additionally, certain biological buffers may interact with the compound, affecting its stability and activity. It is advisable to perform compatibility tests with your specific assay components.
Troubleshooting Guides
Issue 1: No Zone of Inhibition in Disk Diffusion or Agar-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Solvent | Ensure this compound was dissolved in a suitable solvent like methanol or DMF before application to the disk. | Complete dissolution should be observed, and the active compound should diffuse properly into the agar (B569324). |
| Precipitation on Disk | Visually inspect the disk after solvent evaporation. If a precipitate is visible, the compound may not have diffused effectively. | The disk should appear uniformly saturated with no visible crystals. |
| Incorrect Agar pH | Verify that the pH of the agar medium is within the optimal range for both bacterial growth and this compound activity. | Optimal pH will support bacterial growth and allow for effective antibiotic activity. |
| Low Purity of Compound | Assess the purity of the this compound sample using techniques like HPLC. | A high-purity sample (typically ≥80%) is essential for observing expected activity.[2] |
Issue 2: Inactivity in Broth Microdilution (MIC) Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation/Precipitation in Broth | Observe the wells for any signs of precipitation after adding this compound. Consider using a broth medium with low concentrations of potentially interfering components. | The broth should remain clear, indicating that this compound is soluble and available to interact with the bacteria. |
| Binding to Plasticware | Pre-treat microplates with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding of the lipopeptide to the plastic surface. | Reduced binding to the plate ensures a more accurate concentration of this compound is available to inhibit bacterial growth. |
| Inappropriate Solvent Carryover | Ensure the final concentration of the organic solvent from the stock solution is minimal in the assay wells, as it can be toxic to bacteria or interfere with the assay. | The solvent concentration should be below the threshold that affects bacterial viability or this compound activity. |
| Incorrect Incubation Time/Temperature | Adhere to established protocols for incubation time and temperature suitable for the specific bacterial strain being tested. | Proper incubation conditions are crucial for accurate determination of the minimum inhibitory concentration. |
Issue 3: Lack of Inhibition in in vitro Transglycosylation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded or Poor Quality Lipid II | Verify the integrity and purity of the Lipid II substrate. If possible, use freshly prepared Lipid II. | High-quality Lipid II is essential for the transglycosylase enzyme to function correctly and for this compound to exert its inhibitory effect. |
| Inactive Transglycosylase Enzyme | Confirm the activity of the transglycosylase enzyme using a known inhibitor as a positive control. | A functional enzyme is a prerequisite for a valid inhibition assay. |
| Suboptimal Assay Buffer Conditions | Optimize the assay buffer for pH, ionic strength, and the presence of necessary cofactors (e.g., divalent cations) for both enzyme and inhibitor activity. | An optimized buffer will support both enzymatic activity and the inhibitory action of this compound. |
| Presence of Interfering Substances | Ensure the absence of high concentrations of detergents or other molecules that could sequester this compound or interfere with the enzyme-substrate interaction. | A clean assay system will provide a clear readout of this compound's inhibitory potential. |
Experimental Protocols
Preparation of this compound Stock Solution
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Accurately weigh the required amount of this compound powder.
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Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., methanol, DMF, or 0.1% formic acid).
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Vortex briefly to ensure complete dissolution.
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Further dilute the solution with the same solvent to achieve the desired stock concentration.
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Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
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Store the aliquots at -20°C until use.
Standard Broth Microdilution MIC Assay
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Prepare a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
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Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
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Include a positive control (bacteria without antibiotic) and a negative control (broth only).
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Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
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Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Slightly soluble (0.1-1 mg/ml) | [2] |
| Water | Slightly soluble (0.1-1 mg/ml) | [2] |
| 0.1% Formic Acid | Soluble | [1] |
| DMF | Soluble | [1] |
| Hydrochloric acid | Soluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Duration | Reference |
| Powder | -20°C | Recommended | ≥ 4 years | [2] |
| Stock Solution | -20°C | Recommended | Up to 1 year | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
Technical Support Center: Enduracidin B Fermentation and Purification
Welcome to the technical support center for the fermentation and purification of Enduracidin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the lab.
Fermentation Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Streptomyces fungicidicus for this compound production.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| FERM-001 | Why is my this compound yield consistently low? | 1. Suboptimal Strain Performance: The production strain may have low intrinsic capabilities or may have degenerated over time. 2. Rate-Limiting Gene Expression: The expression of key genes in the biosynthetic cluster, such as endC, can be a bottleneck.[1] 3. Inadequate Medium Composition: The fermentation medium may lack essential precursors or have an improper balance of nutrients.[2][3] 4. Non-Optimal Fermentation Conditions: Parameters like pH, temperature, aeration, and agitation speed may not be ideal for production.[4][5] | 1. Strain Improvement: Consider random mutagenesis (e.g., using heavy-ion beams) followed by screening for high-producing mutants.[3] Alternatively, employ rational genetic engineering approaches to enhance the expression of rate-limiting genes like endC.[1][6] 2. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Test the effect of adding precursors for the non-proteinogenic amino acids in Enduracidin.[3] 3. Parameter Optimization: Perform a Design of Experiments (DoE) to optimize key fermentation parameters. Maintain pH around 6.8 during the growth phase and allow it to rise naturally during the production phase.[4] Typical fermentation cycles last 210-300 hours.[4] |
| FERM-002 | How can I control excessive foaming in the bioreactor? | 1. High Agitation/Aeration Rates: High shear and air flow can exacerbate foaming, especially with lipopeptide products. 2. Medium Components: Certain proteins and surfactants in the medium can contribute to foam formation. 3. Product Formation: Enduracidin, as a lipopeptide, is surface-active and naturally contributes to foaming.[7] | 1. Mechanical Control: Use a foam breaker in the bioreactor. 2. Chemical Control: Add antifoaming agents (e.g., silicone-based) as needed. Be cautious, as some antifoams can interfere with downstream processing. 3. Process Parameter Adjustment: Optimize agitation and aeration rates to minimize shear while maintaining adequate dissolved oxygen levels. |
| FERM-003 | The final pH of my culture is not rising, and potency is low. What does this indicate? | 1. Poor Culture Health/Metabolism: The culture may have entered a premature stationary or death phase, leading to ceased production of the antibiotic.[4] 2. Contamination: Contamination with other microorganisms can alter the fermentation profile and inhibit S. fungicidicus growth and production. 3. Nutrient Limitation: Depletion of a critical nutrient may have halted metabolic activity. | 1. Monitor Culture Vigor: Check cell viability and morphology using microscopy. 2. Check for Contamination: Plate a sample of the broth on a general-purpose medium to check for contaminants. 3. Analyze Residual Nutrients: Measure key nutrients like residual sugars to diagnose potential limitations.[4] A healthy culture ready for harvest should have a potency greater than 5,000 µg/L and a pH of 7.5 or higher.[4] |
Purification Troubleshooting Guide
This section provides solutions for common problems during the downstream processing and purification of this compound.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| PUR-001 | I am experiencing low recovery after the initial extraction step. How can I improve this? | 1. Inefficient Cell Lysis: Since Enduracidin is found in both the mycelia and broth, inefficient disruption of the mycelia will lead to poor recovery.[8][9] 2. Incorrect Extraction Solvent/pH: The choice of solvent and pH is critical for precipitating and solubilizing the lipopeptide.[10][11] 3. Product Degradation: Harsh extraction conditions (e.g., high temperature, extreme pH) can degrade the product. | 1. Optimize Cell Disruption: Ensure thorough cell lysis. A protocol involves collecting the precipitate from the fermentation broth for extraction.[10] Another method includes lyophilizing the mycelia, washing with methanol, and then sonicating to assist extraction.[9] 2. Optimize Extraction Solution: A commonly used extraction solution is a mixture of acetone, 1M HCl, and water (e.g., in a 35:12:56 ratio).[10] Acid precipitation (to pH 2) is a standard method for concentrating lipopeptides from the supernatant before solvent extraction.[11] 3. Control Temperature: Perform extraction steps at low temperatures (e.g., 4°C or on ice) to minimize degradation. |
| PUR-002 | How can I effectively separate Enduracidin A from this compound? | 1. High Structural Similarity: Enduracidins A and B are homologs that differ by only one carbon in their fatty acid tail, making them difficult to separate.[4][8][12] 2. Suboptimal Chromatographic Conditions: The column chemistry, mobile phase, and gradient may not have sufficient resolution. | 1. High-Resolution Chromatography: Use high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a high-resolution reversed-phase column (e.g., C18).[9][12] 2. Optimize Gradient Elution: Develop a shallow and slow gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA), to enhance separation.[9] Column chromatography has been successfully used for their separation and quantitative analysis.[12] |
| PUR-003 | My final product contains persistent impurities. What purification strategies can I use? | 1. Co-eluting Impurities: Structurally similar impurities from the fermentation broth or degradation products can be difficult to remove.[] 2. Insufficient Orthogonality in Purification Steps: Using multiple purification steps that rely on the same separation principle (e.g., two different reversed-phase columns) may not be effective.[] | 1. Multi-Modal Chromatography: Employ a multi-step purification train with orthogonal separation methods. For example, follow an initial capture step like reversed-phase chromatography with ion-exchange or size-exclusion chromatography. 2. Precipitation/Extraction: Use acid precipitation to selectively crash out the lipopeptide, leaving many water-soluble impurities behind in the supernatant.[11] 3. Adsorbent Resins: Explore the use of macroporous adsorbent resins as a capture or polishing step.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound production.
Table 1: Fermentation Parameters and Reported Yields
| Parameter | Value / Range | Producing Strain | Reference |
| Fermentation Time | 210 - 300 hours | S. fungicidicus (Industrial) | [4] |
| Harvest pH | ≥ 7.5 | S. fungicidicus (Industrial) | [4] |
| Harvest Potency | > 5,000 µg/L | S. fungicidicus (Industrial) | [4] |
| Optimized Yield (A) | 63.7 µg/mL | Streptomyces sp. | [2] |
| Optimized Yield (B) | 82.13 µg/mL | Streptomyces sp. | [2] |
| Mutant Strain Yield | 685.9 mg/L (0.686 µg/mL) | S. fungicidicus M30 | [3] |
| Improved Titer (Mutant vs. WT) | 2.31-fold increase | S. fungicidicus Mutant | [1] |
*Note: The units in the reference[2] are cited as "mg/ml", which is likely a typographical error. The more plausible unit of "µg/mL" is presented here for realistic comparison.
Table 2: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Reference |
| Corn Flour | 60 | [10] |
| Soybean Flour | 24 | [10] |
| CaCO₃ | 5 | [10] |
| (NH₄)₂SO₄ | 2 | [10] |
| Corn Steep Liquor | 1 | [10] |
| Glucose | 5 | [10] |
| FeSO₄ | 0.1 | [10] |
| Lactic Acid | 1 mL/L | [10] |
| Thermostable α-amylase | 0.7 | [10] |
| Initial pH | 7.2 | [10] |
Experimental Protocols
Protocol 1: Fermentation of S. fungicidicus for Enduracidin Production
This protocol is adapted from methodologies described for enhancing Enduracidin yield.[10]
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Spore Culture: Culture S. fungicidicus on a suitable agar (B569324) medium (e.g., mannitol (B672) soya medium) at 28°C for 7 days to induce sporulation.
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Seed Culture Preparation: Inoculate spores into a seed medium and incubate at 28°C with shaking (e.g., 220 rpm) for 48 hours.
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Production Fermentation: Inoculate a production fermentation medium (see Table 2 for an example) with the seed culture (e.g., 10% v/v).
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Incubation: Incubate the production culture at 28°C with shaking (e.g., 210 rpm) for up to 10 days.
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Monitoring: Monitor key parameters throughout the fermentation, including pH, cell growth (biomass), and Enduracidin titer.
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Harvest: Harvest the culture when the Enduracidin titer reaches its maximum, which often coincides with a rise in pH to 7.5 or higher.[4]
Protocol 2: Extraction of Enduracidin from Fermentation Broth
This protocol describes a method for extracting the intracellularly accumulated Enduracidin.[10]
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Sample Collection: Take 1.0 mL of the fermentation broth.
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Cell Pellet Collection: Centrifuge the broth at 13,400 x g for 10 minutes to pellet the mycelia. Discard the supernatant.
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Extraction: Add 2.0 mL of extraction solution (acetone:1M HCl:ddH₂O in a 35:12:56 ratio) to the cell pellet.
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Incubation: Resuspend the pellet and incubate the mixture for 3.5 hours with agitation.
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Clarification: Centrifuge the mixture to pellet the cell debris.
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Final Preparation: Collect the supernatant and filter it through a 0.22 µm pore-size organic membrane. The filtrate is now ready for analytical quantification (e.g., HPLC) or further purification.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound purification.
References
- 1. Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heavy‐ion mutagenesis significantly enhances enduracidin production by Streptomyces fungicidicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 9. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 10. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Enduracidin, a New Antibiotic. VI. Separation and Determination of Enduracidins A and B by Column Chromatography [jstage.jst.go.jp]
Technical Support Center: Minimizing Enduracidin B Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Enduracidin B toxicity in pre-clinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary toxicity concern?
This compound is a lipopeptide antibiotic effective against Gram-positive bacteria.[1] Like other lipopeptide antibiotics, a primary concern in its development and use is the potential for nephrotoxicity, or kidney damage.[2][3] While specific data on this compound is limited, the class of lipopeptide antibiotics is known to accumulate in the kidneys, leading to cellular damage.[2]
Q2: Are there established LD50 values for this compound in common animal models?
Published literature does not provide readily available, specific LD50 (median lethal dose) values for this compound in common animal models like mice and rats. However, a study on enramycin (B576705) (a mixture containing enduracidins) reported a 50% effective dose (ED50) of 2.27 mg/kg in a mouse model of Staphylococcus aureus infection, offering a point of reference for efficacy.[4] Researchers should perform dose-range finding studies to determine the specific toxicity profile of their this compound formulation in their chosen animal model.
Q3: What are the typical signs of this compound-induced toxicity in animals?
While specific signs for this compound are not well-documented, general signs of antibiotic-induced nephrotoxicity in animal models can be observed. These may include:
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Changes in urine output (increase or decrease)
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Increased water consumption
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Weight loss
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Lethargy and decreased activity
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Changes in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels[5]
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Alterations in kidney histology, such as tubular necrosis or inflammation[6][7]
Q4: How can I monitor for nephrotoxicity during my animal study?
Regular monitoring is crucial for early detection of kidney injury. Key monitoring parameters include:
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Blood Chemistry: Measurement of serum creatinine and blood urea nitrogen (BUN) are standard indicators of kidney function.[5]
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Urine Analysis: Monitoring urine volume, protein levels (proteinuria), and specific gravity can provide insights into kidney health.[5]
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Novel Biomarkers: Consider using more sensitive and earlier biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).[5][8]
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Histopathology: At the end of the study, or if severe toxicity is observed, histopathological examination of kidney tissue is essential to assess the extent of cellular damage.[6][7]
Troubleshooting Guide
Issue: High incidence of mortality or severe adverse events in the treated group.
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Possible Cause: The administered dose of this compound is too high.
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Troubleshooting Steps:
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Review your dose selection. Was a maximum tolerated dose (MTD) study performed?
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Conduct a dose-range finding study with smaller dose escalations to identify a better-tolerated dose range.
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Consider the route of administration. Intravenous administration may lead to higher peak concentrations and increased toxicity compared to subcutaneous or oral routes.
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Issue: Significant elevation in serum creatinine and BUN levels.
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Possible Cause: Onset of this compound-induced nephrotoxicity.
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Troubleshooting Steps:
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Confirm the finding: Repeat the blood chemistry analysis to rule out experimental error.
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Reduce the dose: If the study design allows, consider reducing the dose for subsequent administrations.
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Hydration: Ensure animals have free access to water. Dehydration can exacerbate kidney injury.
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Co-administration of protective agents: While not specifically studied for this compound, research on other nephrotoxic antibiotics suggests that co-administration of antioxidants or agents that protect renal tubules could be explored.[9] This would require significant validation.
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Formulation modification: Consider if the formulation of this compound can be optimized to reduce toxicity.[10][11]
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Issue: Inconsistent toxicity results between different batches of this compound.
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Possible Cause: Variability in the purity or composition of the this compound batches.
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Troubleshooting Steps:
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Certificate of Analysis: Always obtain and review the certificate of analysis for each batch to ensure purity and consistency.
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Analytical Characterization: If possible, perform in-house analytical testing (e.g., HPLC) to confirm the identity and purity of each batch before use.
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Standardize Formulation Protocol: Ensure that the formulation process is consistent for each experiment.
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Data Summary
Due to the limited publicly available data specifically for this compound toxicity, this table provides a general framework for data presentation based on analogous lipopeptide antibiotic studies. Researchers should aim to populate a similar table with their own experimental data.
| Parameter | Animal Model | Route of Administration | Dose | Observation | Reference |
| Efficacy (ED50) | Mouse | Subcutaneous | 2.27 mg/kg | 50% effective dose in S. aureus infection model | [4] |
| Nephrotoxicity | Rat/Mouse | Intravenous | Dose-dependent | Increased serum creatinine and BUN, tubular necrosis | Analogy from other lipopeptides[3] |
| Maximum Tolerated Dose (MTD) | To be determined | Various | To be determined | Highest dose without unacceptable toxicity | Internal Study |
| LD50 | To be determined | Various | To be determined | Dose causing 50% mortality | Internal Study |
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice
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Animal Model: Use a standard mouse strain (e.g., CD-1 or C57BL/6), typically 6-8 weeks old, with equal numbers of males and females.
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Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
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Grouping: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
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Dose Selection: Start with a low dose (e.g., based on in vitro efficacy data) and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).
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Administration: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).
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Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days.
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Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.
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Data Collection: Record all clinical signs, body weight changes, and any mortalities.
Protocol 2: Assessment of Nephrotoxicity Markers
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Animal Model and Dosing: Use the same animal model and dosing regimen as in the main efficacy study.
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Sample Collection:
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Blood: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at baseline and at selected time points after this compound administration.
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Urine: Collect urine using metabolic cages at baseline and at specified intervals.
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Biochemical Analysis:
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Analyze serum for creatinine and BUN levels using standard biochemical assays.
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Analyze urine for total protein, albumin, and specific gravity.
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For more sensitive analysis, measure urinary KIM-1 and NGAL levels using commercially available ELISA kits.
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Histopathology:
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At the end of the study, euthanize the animals and collect the kidneys.
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Fix the kidneys in 10% neutral buffered formalin.
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Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
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A veterinary pathologist should evaluate the slides for signs of tubular injury, inflammation, and other abnormalities.[6][7]
-
Visualizations
Caption: Workflow for assessing this compound toxicity in animal studies.
Caption: Putative mechanism of this compound nephrotoxicity and mitigation points.
References
- 1. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Enduracidin B Dosage for In Vivo Infection Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enduracidin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the refinement of this compound dosage for in vivo infection models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine Staphylococcus aureus infection model?
A foundational study determined the 50% effective dose (ED50) of this compound (referred to as enramycin) to be 2.27 mg/kg when administered subcutaneously in a mouse model of acute Staphylococcus aureus infection. The same study also reported a 95% confidence interval for the ED50 ranging from 1.69 to 3.06 mg/kg.[1] It is important to note that this data is from a 1971 publication, and researchers should consider this as a starting point for their own dose-ranging studies.
Q2: How should I prepare this compound for in vivo administration?
This compound has high lipid solubility and is poorly soluble in water, which presents a challenge for preparing formulations for parenteral administration. While specific, validated protocols for research purposes are not widely published, here are some potential formulation strategies based on its chemical properties:
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For Oral Administration: A patent for an oral solution of enramycin (B576705) suggests a formulation of 10% enramycin, 80% ethanol, and 10% dimethylformamide (DMF).[2]
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For Parenteral Administration (IP, IV, IM, SC): For compounds with low water solubility, common formulation approaches include:
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A mixture of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).
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A solution of DMSO and corn oil (e.g., in a 10:90 ratio).[3]
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It is critical to perform small-scale solubility and stability tests with your specific lot of this compound and chosen vehicle. Always include vehicle-only control groups in your experiments to account for any effects of the formulation components.
Q3: What is the known toxicity profile of this compound in mice?
The acute toxicity of this compound upon parenteral administration in mice is not well-documented in recent literature. A Safety Data Sheet for an enramycin formulation indicates a very high oral LD50 of >5,000 mg/kg in mice, suggesting low acute oral toxicity.[4][5] However, this is not representative of toxicity following intravenous, intraperitoneal, or subcutaneous administration. Therefore, it is highly recommended to conduct a Maximum Tolerated Dose (MTD) study for the specific route of administration you plan to use before initiating efficacy studies.
Q4: In which types of in vivo infection models has this compound been evaluated?
The most detailed historical in vivo efficacy data for this compound is in murine models of Staphylococcus aureus infection.[1][3] While this compound is known to be effective against other Gram-positive bacteria, such as Clostridium perfringens, its use in this context has been primarily as a feed additive for growth promotion in livestock rather than for treating active infections in controlled experimental models.[6] There is a lack of published studies on the efficacy of parenterally administered this compound in models of infection with other pathogens.
Q5: What is the mechanism of action of this compound?
This compound inhibits the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to Lipid II, a precursor molecule. This action is similar to that of vancomycin, although they bind to different sites on Lipid II.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor efficacy in in vivo model despite in vitro activity. | 1. Inadequate dosage. 2. Poor bioavailability with the chosen route of administration. 3. Instability of the compound in the formulation. 4. Rapid clearance of the compound in vivo. | 1. Conduct a dose-escalation study to determine the optimal effective dose. 2. Evaluate alternative routes of administration (e.g., intravenous vs. subcutaneous). 3. Assess the stability of your this compound formulation over the duration of your experiment. 4. If possible, perform pharmacokinetic studies to determine the half-life of this compound in your animal model. |
| Observed toxicity or adverse events in treated animals. | 1. The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Toxicity of the vehicle/formulation. 3. The route of administration leads to localized toxicity. | 1. Perform a formal MTD study to identify a safe dose range. Start with a low dose and escalate gradually. 2. Always include a vehicle-only control group to assess the toxicity of the formulation itself. 3. Consider less invasive routes of administration if possible (e.g., subcutaneous instead of intraperitoneal). |
| Precipitation of this compound during formulation or administration. | 1. Poor solubility in the chosen vehicle. 2. Temperature changes affecting solubility. | 1. Experiment with different co-solvents and surfactants as mentioned in the FAQ section. 2. Gently warm the vehicle during preparation to aid dissolution, but ensure the final formulation is administered at an appropriate temperature for the animal. Prepare fresh formulations for each experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound against Staphylococcus aureus in Mice
| Animal Model | Pathogen | Route of Administration | Dosage | Treatment Schedule | Endpoint | Reported Efficacy | Reference |
| DDN Mice | Staphylococcus aureus | Subcutaneous | 2.27 mg/kg | Single dose 60 minutes post-infection | Survival at 7 days | ED50 | [1][3] |
| DDN Mice | Staphylococcus aureus | Subcutaneous | 1.69 - 3.06 mg/kg | Single dose 60 minutes post-infection | Survival at 7 days | 95% Confidence Interval for ED50 | [1] |
Table 2: Acute Toxicity Data for Enramycin
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Oral | LD50 | >5,000 mg/kg | [4][5] |
| Rat | Oral | LD50 | >10,000 mg/kg | [4][5] |
| Rat | Ingestion (6 months) | NOAEL | 1,000 mg/kg | [4][7] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
1. Murine Model of Acute Staphylococcus aureus Infection (Based on historical data)
-
Animal Model: Male and female DDN mice, weighing 20-23.5g.
-
Infection: Intravenous injection of a lethal dose (e.g., 8x LD50) of a virulent S. aureus strain.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute with saline to the desired final concentrations.
-
Treatment: Administer a single subcutaneous injection of this compound at various doses (e.g., bracketing the historical ED50 of 2.27 mg/kg) 60 minutes after infection.
-
Endpoint: Monitor survival for 7 days.
-
Data Analysis: Calculate the ED50 using a suitable statistical method (e.g., probit analysis).
2. General Protocol for Preparing a Parenteral Formulation of this compound
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Tween 80, sterile saline (0.9% NaCl), sterile corn oil.
-
Method 1 (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Tween 80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add sterile saline to reach the final desired volume. Mix until the solution is clear.
-
-
Method 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add sterile corn oil to reach the final desired volume. Vortex thoroughly to create a uniform suspension.
-
Important Note: These are generalized protocols and may require optimization for your specific experimental needs. Always ensure the final concentration of DMSO is well-tolerated by the animals.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. Screening of Bacteria Inhibiting Clostridium perfringens and Assessment of Their Beneficial Effects In Vitro and In Vivo with Whole Genome Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
Validation & Comparative
A Head-to-Head Battle for Bacterial Cell Wall Integrity: Enduracidin B vs. Vancomycin
A Comparative Analysis of In Vitro Activity, Mechanism of Action, and Resistance Profiles
In the ongoing struggle against multidrug-resistant Gram-positive pathogens, the glycopeptide antibiotic vancomycin (B549263) has long served as a cornerstone of therapy. However, the emergence of vancomycin-resistant strains has necessitated the exploration of alternative antimicrobial agents. Enduracidin B, a lipoglycopeptide antibiotic, presents a compelling alternative. This guide provides a detailed comparative analysis of the in vitro activity, mechanisms of action, and resistance profiles of this compound and vancomycin, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Peptidoglycan Synthesis
Both this compound and vancomycin disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis, a crucial process for bacterial survival. However, they achieve this through distinct molecular interactions.
Vancomycin primarily acts by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2][3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of the peptidoglycan layers.[1][2] Vancomycin can also alter cell membrane permeability and inhibit RNA synthesis.[4][5]
This compound , like vancomycin, targets the peptidoglycan synthesis pathway. Its primary mechanism involves binding to Lipid II, a key precursor molecule that transports peptidoglycan subunits across the cell membrane.[6][7][8] By sequestering Lipid II, this compound effectively halts the transglycosylation step of cell wall biosynthesis.[6][7][8] This mechanism is similar to that of other lipoglycopeptide antibiotics like ramoplanin.[6][7]
Figure 1. Vancomycin's mechanism of action.
Figure 2. This compound's mechanism of action.
Comparative In Vitro Activity
The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity.
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 1 | 0.5 - 2 |
| Methicillin-Resistant (MRSA) | 0.25 - 2 | 1 - 4 | |
| Vancomycin-Intermediate (VISA) | 0.5 - 2 | 4 - 8 | |
| Vancomycin-Resistant (VRSA) | 0.5 - 4 | ≥ 16 | |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 | 1 - 4 |
| Vancomycin-Resistant (VRE) | 1 - 8 | > 256 | |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 0.5 - 2 | 1 - 4 |
| Vancomycin-Resistant (VRE) | 0.5 - 4 | > 256 |
Note: The MIC values presented are a general range compiled from various sources and may vary depending on the specific strain and testing methodology.
As the data indicates, this compound demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including strains that have developed resistance to vancomycin. Notably, this compound maintains low MIC values against vancomycin-resistant Staphylococcus aureus (VRSA) and vancomycin-resistant enterococci (VRE), highlighting its potential as a therapeutic option for infections caused by these challenging pathogens.
Mechanisms of Resistance
The development of resistance is a significant concern for all antimicrobial agents. The mechanisms of resistance to vancomycin are well-characterized, while resistance to this compound is less commonly reported.
Vancomycin Resistance: The primary mechanism of acquired resistance to vancomycin involves the alteration of the D-Ala-D-Ala target.[9][10] This is mediated by the acquisition of van gene clusters (e.g., vanA, vanB, vanC). These genes encode enzymes that lead to the synthesis of peptidoglycan precursors with a terminal D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[9][10] This substitution significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[9]
This compound Resistance: The development of resistance to this compound in clinical settings has been reported to be rare.[1] This may be attributed to its mechanism of action, which involves binding to a lipid-bound intermediate (Lipid II) rather than a protein target. Altering the structure of Lipid II to prevent this compound binding would likely be a more complex and potentially detrimental evolutionary step for the bacteria.
Figure 3. A simplified overview of resistance mechanisms.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in antimicrobial susceptibility testing. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
Figure 4. Experimental workflow for MIC determination.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antibiotic (this compound or vancomycin) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
2. Preparation of Bacterial Inoculum:
-
Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with 100 µL of the diluted bacterial suspension.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including clinically important vancomycin-resistant strains of Staphylococcus aureus and enterococci. Its distinct mechanism of action, targeting the highly conserved Lipid II molecule, may contribute to the low frequency of observed resistance. In contrast, vancomycin, while still a valuable therapeutic agent, faces the significant challenge of resistance mediated by the alteration of its D-Ala-D-Ala target. The comparative data presented in this guide underscores the potential of this compound as a promising candidate for further investigation and development in the fight against multidrug-resistant Gram-positive infections. The provided experimental protocols offer a standardized framework for conducting further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enduracidin, a new antibiotic. 3. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis | PLOS One [journals.plos.org]
- 9. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Six Generic Vancomycin Products for Treatment of Methicillin-Resistant Staphylococcus aureus Experimental Endocarditis in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enduracidin B and Ramoplanin: Two Lipid II Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Enduracidin B and Ramoplanin are potent lipoglycodepsipeptide antibiotics that exhibit significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Both antibiotics share a common mechanism of action, targeting the essential bacterial cell wall precursor, Lipid II. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.
At a Glance: Key Differences and Similarities
| Feature | This compound (Enramycin) | Ramoplanin |
| Primary Target | Lipid II | Lipid II |
| Mechanism of Action | Inhibition of peptidoglycan synthesis, preferentially the transglycosylation step.[1] | Inhibition of peptidoglycan synthesis, preferentially the transglycosylation step.[1] |
| Antibacterial Spectrum | Broad activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.[2][3][4] | Broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridium difficile.[5][6] |
| Clinical Development | Primarily used as an animal feed additive.[7] | Has undergone clinical trials for the treatment of Clostridium difficile-associated diarrhea and vancomycin-resistant Enterococcus colonization.[8] |
| Resistance | Development of resistance has been observed to be slow in vitro.[4] | Resistance can be induced in vitro through serial passage.[2][3] |
Quantitative Performance Data
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound and Ramoplanin against key Gram-positive pathogens. It is important to note that the data are compiled from various studies, and direct comparison may be limited by differences in testing methodologies and bacterial strains.
Table 1: MICs of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | 100 (antibiotic-resistant) | Not specified | 0.1 (peak distribution) | Not specified | [4] |
| Enterococcus faecalis (swine isolates) | 56 | Not specified | 2 | 2 | [3] |
| Clostridium perfringens | Not specified | 0.5 | Not specified | Not specified | [1] |
Table 2: MICs of Ramoplanin against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Methicillin-Resistant S. aureus (MRSA) | 75 | Not specified | 0.75 (geometric mean) | Not specified | [9] |
| Vancomycin-Resistant Enterococcus (VRE) | 92 | ≤0.06 - 0.5 | Not specified | 0.5 | |
| Clostridium difficile | 18 | 0.25 - 0.5 | Not specified | Not specified | [6] |
| Intestinal Anaerobic Gram-Positive Cocci | Various | ≤0.06 - >256 | Not specified | Not specified | [5] |
Mechanism of Action: Targeting Lipid II
Both this compound and Ramoplanin exert their bactericidal effects by interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their primary target is Lipid II, a precursor molecule that transports peptidoglycan subunits across the cell membrane. By binding to Lipid II, these antibiotics prevent its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and leading to cell death.[1]
Kinetic studies have shown that both antibiotics preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis over the MurG step, which is involved in the synthesis of Lipid II.[1] This preferential inhibition is attributed to a higher binding affinity for Lipid II compared to its precursor, Lipid I.[1]
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.lesley.edu [digitalcommons.lesley.edu]
- 8. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of apramycin in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Enduracidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of Enduracidin B, also known as Enramycin, with Vancomycin (B549263), a widely used glycopeptide antibiotic. The information presented herein is supported by experimental data to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
This compound is a polypeptide antibiotic that demonstrates potent activity primarily against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to Lipid II, a critical precursor in the peptidoglycan biosynthesis pathway.[1][2][3][4][5][6] This guide compares the in vitro activity of this compound with Vancomycin, another antibiotic that targets the bacterial cell wall, highlighting their respective antibacterial spectra through Minimum Inhibitory Concentration (MIC) data.
Comparative Antibacterial Spectrum: this compound vs. Vancomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Vancomycin against a panel of clinically relevant Gram-positive bacteria. MIC values are presented as ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), or MIC₉₀ (the concentration that inhibits 90% of isolates) as reported in the literature.
| Bacterial Species | This compound (Enramycin) MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.013 - 1.56[1][7][8] | |
| Methicillin-Susceptible (S. aureus) | 1 (modal)[9] | |
| Methicillin-Resistant (S. aureus) (MRSA) | Potent activity reported[2][3][4] | ≤2 (susceptible)[10][11] |
| Clostridium perfringens | 0.05 - 1.6[1] | 0.33 (geometric mean)[12] |
| Enterococcus faecalis | No resistance observed in a study of swine isolates[13] | 32 - 64 (for resistant strains)[14] |
| Streptococcus pyogenes | 0.045 (for Streptococcus hemolyticus)[8] | ≤1 (for ≥90% of strains)[15] |
Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.
Mechanism of Action
Both this compound and Vancomycin inhibit the synthesis of the bacterial cell wall, a crucial structure for bacterial survival. However, they achieve this through different molecular interactions.
This compound: This antibiotic targets and binds to Lipid II, a lipid carrier molecule that transports peptidoglycan precursors from the cytoplasm to the cell wall.[1][2][3][4][5][6] By sequestering Lipid II, this compound prevents the transglycosylation step in peptidoglycan synthesis, thereby halting the elongation of the cell wall backbone.[1][5]
Vancomycin: This glycopeptide antibiotic binds to the D-Ala-D-Ala terminus of the peptide side chains of peptidoglycan precursors.[16][17][18][19] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing both the elongation and cross-linking of the peptidoglycan chains.[17][18][19]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent.
- Bacterial Culture: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland turbidity standard.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
- 96-Well Microtiter Plate: Sterile, clear, U-bottom or flat-bottom plates.
2. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solution in the growth medium directly in the 96-well plate to achieve the desired concentration range.
3. Inoculation:
- Dilute the standardized bacterial suspension in the growth medium.
- Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[20]
Visualizing Experimental Workflows and Mechanisms of Action
To further elucidate the experimental process and the antibiotics' mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Enramycin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. goldbio.com [goldbio.com]
- 4. gbiosciences.com [gbiosciences.com]
- 5. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enramycin Premix 4% And Enramycin 8% Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. ENRAMYCIN Hangzhou Xiaoteng Industries [xiaoteng-ind.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Susceptibility of 50 isolates of Clostridium perfringens to cefotaxime, fosfomycin, penicillin G and vancomycin; variable tolerance for vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
Cross-Validation of Enduracidin B MIC Results: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) of Enduracidin B against various clinically relevant Gram-positive bacterial strains. The data presented herein has been compiled from multiple studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the in vitro efficacy of this potent antibiotic.
Enduracidin, a lipoglycopeptide antibiotic, demonstrates significant activity against a range of Gram-positive bacteria by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process in bacterial cell wall formation.[1][2] This guide summarizes the MIC values of this compound, also known as Enramycin, across different species, including antibiotic-resistant strains, and provides detailed experimental protocols for MIC determination to ensure reproducibility and cross-validation of results.
Comparative Analysis of this compound Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges of this compound against various bacterial strains. The data highlights its potent activity against key pathogens.
| Bacterial Strain | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.013 - 0.413[2] |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | Active (Specific MICs require further study)[1][3][4][5] |
| Clostridium perfringens | Gram-positive, Anaerobe | 0.05 - 1.6[2] |
| Gram-positive Bacteria | General | 0.39 - 3.12[6] |
Note: Further research is needed to establish a comprehensive list of MIC values for a wider range of bacterial strains, including Vancomycin-Resistant Enterococci (VRE).
Experimental Protocols for MIC Determination
Accurate and reproducible MIC data is paramount for the assessment of an antibiotic's efficacy. The following are detailed methodologies for determining the MIC of this compound based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is a standard technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- This compound stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
- Positive control (broth with inoculum, no antibiotic) and negative control (broth only) wells.
2. Serial Dilution:
- Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate wells with the broth medium to achieve a range of desired concentrations.
3. Inoculation:
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
4. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria like Clostridioides difficile, incubate under anaerobic conditions.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar (B569324) Dilution Method
This method is an alternative for determining MIC values, particularly for fastidious organisms.
1. Preparation of Materials:
- This compound stock solution of known concentration.
- Sterile petri dishes.
- Appropriate agar medium (e.g., Mueller-Hinton Agar).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
2. Plate Preparation:
- Prepare a series of agar plates each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.
3. Inoculation:
- Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 1-2 µL, containing about 10^4 CFU).
4. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate under appropriate anaerobic conditions.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound evaluation and its mechanism of action, the following diagrams are provided.
References
Unlocking Synergistic Power: A Comparative Guide to Enduracidin B and β-Lactam Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined efficacy of two drugs is greater than the sum of their individual effects. This guide explores the potential synergistic relationship between Enduracidin B, a lipopeptide antibiotic, and the widely used β-lactam class of antibiotics. While direct comparative studies on this specific combination are limited, this guide provides a framework for investigation based on their distinct and complementary mechanisms of action, supported by a detailed, standardized experimental protocol and hypothetical performance data.
Proposed Mechanism of Synergistic Action
This compound and β-lactam antibiotics both target the essential process of bacterial cell wall biosynthesis, but at different stages. This dual-pronged attack is the likely foundation for their synergistic activity.
-
This compound acts at an early stage of peptidoglycan synthesis. It specifically binds to Lipid II, a crucial precursor molecule that transports peptidoglycan building blocks across the bacterial cell membrane.[1][2][3][4] This sequestration of Lipid II prevents the transglycosylation step, effectively halting the extension of the peptidoglycan chains.[1][2][5]
-
β-Lactam antibiotics (e.g., penicillins, cephalosporins) intervene at the final step of cell wall synthesis. They covalently bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes responsible for the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan polymer.[6] This inhibition weakens the cell wall, leading to cell lysis.
The proposed synergy arises from a sequential blockade of this vital pathway. By inhibiting an early step, this compound may increase the susceptibility of the bacterium to the action of β-lactams on the subsequent step. This could potentially lower the required therapeutic doses of both drugs, expand the spectrum of activity, and reduce the likelihood of resistance development.
Comparative Performance: A Hypothetical Analysis
To quantify the synergistic effect of an antibiotic combination, the Fractional Inhibitory Concentration (FIC) index is calculated. A synergistic interaction is generally defined by an FIC index of ≤ 0.5. The following table presents hypothetical data from a checkerboard assay testing this compound in combination with Penicillin G against a strain of Staphylococcus aureus.
| Antibiotic Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | S. aureus | 2 | 0.5 | 0.5 | Additive/Synergistic |
| Penicillin G | S. aureus | 0.5 | 0.125 | ||
| This compound | S. aureus | 2 | 0.25 | 0.375 | Synergy |
| Penicillin G | S. aureus | 0.5 | 0.125 |
Note: This data is illustrative and intended to model a synergistic outcome. Actual results would be determined through experimentation.
Experimental Protocols
The following is a detailed methodology for a checkerboard assay to determine the synergistic activity of this compound and a β-lactam antibiotic.
Checkerboard Synergy Assay
1. Preparation of Materials:
-
Bacterial Strain: A standardized inoculum of the test organism (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Antibiotics: Stock solutions of this compound and the selected β-lactam antibiotic are prepared at a concentration four times the highest concentration to be tested.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
2. Assay Setup:
-
A two-dimensional array of antibiotic concentrations is prepared in a 96-well plate.
-
This compound Dilution: Serial two-fold dilutions of this compound are prepared along the y-axis (rows) of the plate.
-
β-Lactam Dilution: Serial two-fold dilutions of the β-lactam antibiotic are prepared along the x-axis (columns) of the plate.
-
Each well will contain a unique combination of concentrations of the two antibiotics. Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 37°C for 16-20 hours.
4. Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-Lactam = (MIC of β-Lactam in combination) / (MIC of β-Lactam alone)
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of this compound + FIC of β-Lactam
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
References
- 1. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 2. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid II as a target for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
Lack of Cross-Resistance Confirmed Between Enduracidin B and Other Antibiotic Classes
For Immediate Release
[City, State] – December 10, 2025 – Extensive analysis of available research, including foundational in vitro studies, demonstrates a significant lack of cross-resistance between the lipopeptide antibiotic Enduracidin B and other major classes of antibiotics, including those to which many Gram-positive pathogens have developed resistance. This finding underscores the potential of this compound as a valuable therapeutic option against multi-drug resistant organisms.
This compound, a potent antibiotic effective against a range of Gram-positive bacteria, operates through a distinct mechanism of action by inhibiting the transglycosylation step of peptidoglycan biosynthesis. This target is different from that of many other antibiotics, which is a key factor in the absence of observed cross-resistance.
A pivotal early study evaluated the in vitro activity of enduracidin (referred to as enramycin) against 100 strains of staphylococci exhibiting various patterns of resistance to commercially available antibiotics of the time, such as kanamycin, chloramphenicol, macrolides, synthetic penicillins, and cephalosporins. The study found no evidence of cross-resistance.[1][2] Notably, the minimal inhibitory concentration (MIC) for these multi-resistant staphylococcal strains showed a sharp peak at 0.1 mcg/ml, indicating potent activity despite resistance to other drugs.[2]
While comprehensive, direct comparative studies with modern last-resort antibiotics are limited in publicly available literature, the foundational evidence strongly suggests that the unique mechanism of this compound circumvents common resistance pathways.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the available data on the MIC of this compound and comparator antibiotics against various bacterial strains. It is important to note that the data is compiled from historical studies, and direct head-to-head comparisons in recent literature are scarce.
Table 1: Enduracidin (Enramycin) MIC Distribution against 100 Antibiotic-Resistant Staphylococcus aureus Strains
| MIC (mcg/ml) | Number of Strains |
| 0.05 | 10 |
| 0.1 | 75 |
| 0.2 | 10 |
| 0.4 | 5 |
Source: Adapted from Kawakami et al., 1971.[2]
The comparator antibiotics to which these strains were resistant included kanamycin, chloramphenicol, macrolides, synthetic penicillins, and cephalosporins. The specific MIC values for these comparator antibiotics against each strain were not provided in the original publication.
Experimental Protocols
The evaluation of cross-resistance between this compound and other antibiotics typically involves standard antimicrobial susceptibility testing methods to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against a panel of bacterial isolates, including both susceptible and resistant strains.
Key Experiment: Broth Microdilution MIC Assay
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains to be tested are cultured on an appropriate agar (B569324) medium, and colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Workflow for Evaluating Cross-Resistance
Caption: Workflow for assessing cross-resistance.
Signaling Pathways and Resistance Mechanisms
The lack of cross-resistance is primarily attributed to this compound's unique mechanism of action. This compound targets Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation. This is a different binding site and mechanism compared to many other classes of antibiotics.
-
Beta-lactams (e.g., Penicillins, Cephalosporins): Inhibit penicillin-binding proteins (PBPs) that are responsible for the final cross-linking of the peptidoglycan layer.
-
Glycopeptides (e.g., Vancomycin): Bind to the D-Ala-D-Ala terminus of the Lipid II precursor, sterically hindering the transglycosylation and transpeptidation steps.
-
Lipopeptides (e.g., Daptomycin): Disrupt the bacterial cell membrane integrity in a calcium-dependent manner.
-
Oxazolidinones (e.g., Linezolid): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
Because the molecular target of this compound is distinct, mutations that confer resistance to these other antibiotic classes do not typically affect the binding site or efficacy of this compound.
Logical Relationship of this compound's Action
Caption: this compound's distinct mechanism of action.
References
Enduracidin B: A Definitive Bactericidal Agent Against Gram-Positive Pathogens
Enduracidin B's primary mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. It specifically targets Lipid II, a precursor molecule essential for the elongation of the peptidoglycan chain. By binding to Lipid II, this compound effectively blocks the transglycosylation step in cell wall synthesis, leading to the disruption of the cell envelope's integrity and subsequent cell death. This mode of action is characteristic of many bactericidal antibiotics.
Distinguishing Bactericidal from Bacteriostatic Action
The classification of an antibiotic as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for selecting appropriate therapeutic strategies, particularly in severe infections or in immunocompromised patients. This distinction is experimentally determined through methods such as the calculation of the Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio and through time-kill kinetic assays. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
While specific MBC/MIC ratio data for this compound is not extensively reported in publicly available literature, descriptive studies confirm its bactericidal nature. For instance, research on the activity of enduracidin against Staphylococcus aureus has demonstrated both bactericidal and bacteriolytic effects.[1] In vivo studies have further substantiated these findings, showing that intramuscular injections of enduracidin in animal models result in a rapid and complete bactericidal action against Staphylococcus aureus in the serum.[1][2] The speed of this killing action was observed to be dependent on the concentration of the antibiotic.[1]
Comparative Performance
The bactericidal nature of this compound, stemming from its targeted disruption of cell wall synthesis, places it in a class of antibiotics with a definitive killing effect, similar to beta-lactams and glycopeptides. This contrasts with bacteriostatic agents, such as tetracyclines and macrolides, which primarily rely on halting bacterial proliferation, allowing the host's immune system to clear the infection.
Experimental Protocols
The determination of whether an antibiotic is bactericidal or bacteriostatic relies on established laboratory procedures.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).
Protocol:
-
Broth Microdilution for MIC:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Subculture for MBC:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
The aliquot is plated onto an antibiotic-free agar (B569324) medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the antibiotic that results in no bacterial growth on the subculture plates, corresponding to a ≥99.9% kill of the original inoculum.
-
-
Interpretation:
-
The MBC/MIC ratio is calculated.
-
An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
Time-Kill Kinetic Assay
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol:
-
A standardized bacterial suspension (e.g., 10^5 - 10^6 CFU/mL) is prepared in a suitable broth medium.
-
This compound is added at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antibiotic is also included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Serial dilutions of the aliquots are plated on antibiotic-free agar.
-
The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
The results are plotted as log10 CFU/mL versus time.
Interpretation:
-
Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in the initial bacterial count at a specific time point (e.g., 24 hours).
-
Bacteriostatic activity is characterized by a minimal change (less than a 3-log10 reduction) in the bacterial count compared to the initial inoculum.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Workflow for determining the bactericidal vs. bacteriostatic action of an antibiotic.
Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.
References
Independent Verification of Enduracidin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enduracidin B's performance with other antibiotics targeting the essential bacterial cell wall precursor, Lipid II. Supporting experimental data and detailed methodologies are presented to facilitate independent verification of its mechanism of action.
This compound, a lipoglycodepsipeptide antibiotic, demonstrates potent activity against Gram-positive bacteria by inhibiting a crucial step in peptidoglycan synthesis. Its primary target is Lipid II, a membrane-anchored precursor essential for the construction of the bacterial cell wall. By binding to Lipid II, this compound effectively blocks the transglycosylation step, preventing the elongation of the glycan chains and ultimately leading to cell death. This mechanism is shared by other clinically important antibiotics, including the glycopeptide vancomycin (B549263) and the lipoglycopeptide ramoplanin.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and its comparators against key Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (including MRSA) | Enterococcus faecalis | Clostridium perfringens |
| This compound (Enramycin) | 0.013 - 1.56 µg/mL[1][2] | 3.12 µg/mL[2] | 0.05 - 1.6 µg/mL[1] |
| Vancomycin | 0.5 - 2.0 µg/mL | 1.0 - 4.0 µg/mL | Not widely reported |
| Ramoplanin | 0.06 - 0.5 µg/mL | 0.06 - 2.0 µg/mL | Not widely reported |
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against select Gram-positive bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.
Materials:
-
Test antibiotic (this compound, Vancomycin, Ramoplanin)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the antibiotic in a suitable solvent and dilute it further in CAMHB to twice the highest concentration to be tested.
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x antibiotic stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from one well to the next, discarding the final 50 µL from the last well.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.
In Vitro Transglycosylation Assay using Radiolabeled Lipid II
This assay directly measures the inhibition of the transglycosylation step of peptidoglycan synthesis.
Materials:
-
Purified bacterial transglycosylase (e.g., a Penicillin-Binding Protein like PBP1b)
-
Radiolabeled Lipid II (e.g., with [¹⁴C]GlcNAc)
-
Test antibiotic (this compound)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)
-
Methanol/chloroform (1:1, v/v)
-
Thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel 60)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the purified transglycosylase enzyme, and varying concentrations of the test antibiotic.
-
Initiate the reaction by adding the radiolabeled Lipid II substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol/chloroform to extract the lipid components.
-
Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).
-
Visualize the radiolabeled product (polymerized peptidoglycan) and the unreacted Lipid II substrate using a phosphorimager.
-
Quantify the amount of product formed in the presence of different antibiotic concentrations to determine the IC₅₀ value (the concentration of antibiotic that inhibits 50% of the enzyme activity).
Fluorescence-Based Lipid II Binding Assay
This assay measures the direct binding of the antibiotic to Lipid II.
Materials:
-
Fluorescently labeled antibiotic (e.g., with a fluorophore like NBD) or fluorescently labeled Lipid II.
-
Unlabeled Lipid II or unlabeled antibiotic.
-
Liposomes (e.g., prepared from E. coli polar lipids)
-
Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Fluorometer
Procedure:
-
Prepare liposomes containing a known concentration of Lipid II.
-
In a cuvette, add the liposome (B1194612) suspension to the buffer.
-
Add a constant concentration of the fluorescently labeled component (either the antibiotic or Lipid II).
-
Measure the initial fluorescence intensity.
-
Titrate the unlabeled component into the cuvette in increasing concentrations.
-
Measure the change in fluorescence intensity after each addition, allowing the system to equilibrate. The binding of the antibiotic to Lipid II will result in a change in the fluorescence signal (e.g., quenching or enhancement).
-
Plot the change in fluorescence against the concentration of the unlabeled component to determine the binding affinity (e.g., the dissociation constant, Kd).
Visualizations
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the verification of this compound's mechanism of action.
Caption: Logical relationship of this compound's mechanism of action.
References
Enduracidin A vs. Enduracidin B: A Comparative Analysis of Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of Enduracidin A and Enduracidin B, including their mechanism of action and available data.
Enduracidin A and this compound are two closely related cyclic depsipeptide antibiotics produced by the bacterium Streptomyces fungicidicus.[1][2] Both compounds have garnered interest for their potent activity against a range of Gram-positive bacteria. This guide provides a comprehensive comparison of their efficacy, drawing from available scientific literature.
Executive Summary
Data Presentation: Antibacterial Efficacy
For illustrative purposes, the general antibacterial spectrum of enduracidin is effective against Gram-positive bacteria.
Mechanism of Action
Both Enduracidin A and this compound function by inhibiting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Their mechanism of action is analogous to that of other well-known glycopeptide antibiotics. The primary target is Lipid II, a precursor molecule essential for the elongation of the peptidoglycan chain. By binding to Lipid II, enduracidins prevent its utilization by peptidoglycan glycosyltransferases, thereby halting cell wall construction and leading to bacterial cell death.
dot
Experimental Protocols
The standard method for determining the in vitro efficacy of antibiotics like Enduracidin A and B is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.
-
Antibiotic Dilution Series: A two-fold serial dilution of Enduracidin A and this compound is prepared in the broth in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
dot
Conclusion
Enduracidin A and this compound are potent Gram-positive antibiotics with a well-established mechanism of action targeting cell wall synthesis. However, a critical gap exists in the scientific literature regarding a direct, quantitative comparison of their individual efficacies. The co-isolation and structural similarity of these two compounds have led to them often being treated as a single entity in research. For drug development professionals, this highlights the need for further head-to-head studies to elucidate any potential differences in their antibacterial spectrum and potency, which could be crucial for optimizing their therapeutic potential.
References
- 1. Enduracidin, a new antibiotic. I. Streptomyces fungicidicus No. B5477, an enduracidin producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enduracidin, a new antibiotic. 3. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Enduracidin B in a Laboratory Setting
Essential guidelines for researchers and drug development professionals on the proper handling and disposal of the antibiotic Enduracidin B, ensuring laboratory safety and environmental protection.
This compound, a potent lipoglycopeptide antibiotic, requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) detailing disposal for this compound is not publicly available, general principles for laboratory antibiotic and chemical waste management provide a robust framework for its safe disposition. All procedures must comply with local, state, and federal regulations, and institutional Environmental Health and Safety (EHS) guidelines should always be consulted first.
Core Disposal Principles
Antibiotic waste, including pure compounds like this compound, stock solutions, and contaminated media, should be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down drains, can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3]
The primary operational plan for disposing of this compound involves segregation, secure containment, and professional disposal.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash or biohazardous waste unless it is also biologically contaminated. It should be designated as chemical waste.
-
Containment:
-
Solid Waste: Collect unused or expired pure this compound powder, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, contaminated vials) in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.[4][5]
-
Liquid Waste: High-concentration stock solutions are considered hazardous chemical waste and must be collected in an approved, sealed, and properly labeled waste container.[1] Used culture media containing this compound should also be treated as chemical waste.[1] Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended disposal method for stock solutions.[1][3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup.[6]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.[4][7] It is the responsibility of the user to correctly classify the waste at the time of disposal.[4]
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following properties are relevant for handling and safety.
| Property | Value | Source |
| Molecular Formula | C108H139ClN28O31 | ChemicalBook |
| CAS Number | 34304-21-7 | ChemicalBook[8] |
| Activity Spectrum | Gram-positive bacteria, including resistant strains.[9] | Fang et al., 2006; Ling et al., 2015 |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination
Enduracidin's efficacy is often quantified by determining its Minimal Inhibitory Concentration (MIC) against target bacteria.
Methodology:
-
Preparation of Enduracidin Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile, water, and formic acid).[10]
-
Serial Dilution: Perform sequential twofold dilutions of the stock solution in a liquid growth medium (e.g., Luria-Bertani broth) within a 96-well microtiter plate.
-
Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Mechanism of Action and Disposal Logic
This compound functions by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process in forming the bacterial cell wall.[11][12][13] It achieves this by binding to Lipid II, a precursor molecule on the bacterial cell membrane.[9][11] This targeted mechanism underscores its classification as a potent bioactive compound, necessitating its treatment as hazardous chemical waste rather than simple biological waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. uspmsds.com [uspmsds.com]
- 5. louisville.edu [louisville.edu]
- 6. download.basf.com [download.basf.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound | 34304-21-7 [chemicalbook.com]
- 9. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 12. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Personal protective equipment for handling Enduracidin B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enduracidin B. The following procedures are designed to ensure the safe handling and disposal of this potent lipopeptide antibiotic.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate selection and use of Personal Protective Equipment (PPE).[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended when handling stock solutions or when there is a high risk of splashing.[1] | Prevents direct skin contact.[1] this compound may cause an allergic skin reaction.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from splashes and airborne particles.[1] |
| Body Protection | A laboratory coat is required to prevent contamination of personal clothing.[1] | Provides a removable barrier in case of a spill. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area.[1] Use a certified fume hood when weighing the solid compound or preparing solutions to avoid inhalation of dust or aerosols.[1][2] | This compound may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
1. Preparation and Planning:
-
Consult the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.[3] The SDS contains vital information regarding hazards, first-aid measures, and emergency procedures.[3]
-
Work Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood, especially when working with the solid form or creating solutions.[1]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are readily available before starting work.
2. Donning PPE:
-
Put on PPE in the correct order: laboratory coat, safety glasses/goggles, and then gloves. If double-gloving, don the first pair, followed by the second.
3. Handling Procedures:
-
Weighing: When weighing solid this compound, perform the task within a fume hood to prevent the inhalation of fine particles.[1]
-
Solution Preparation: To prepare a stock solution, dissolve the solid this compound in a suitable solvent.[1] Handle all solutions within the fume hood.
-
General Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the designated handling area.[2]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove the outer pair of gloves (if applicable), followed by the laboratory coat, safety glasses/goggles, and finally the inner pair of gloves.
-
Hand Washing: Immediately after removing PPE, wash hands thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid waste, such as unused solutions and solvent rinsates, should be collected in a separate, labeled, and sealed chemical waste container.
2. Waste Storage:
-
Store sealed waste containers in a designated, secure area for chemical waste, away from incompatible materials, until collection by an approved waste management service.
3. Disposal Method:
-
Do not dispose of this compound in the standard trash or down the drain.[1] All waste must be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste.[2] This will typically involve incineration by a licensed waste disposal contractor.[1]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
